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  • Product: 1-Ethynyl-2-propoxybenzene
  • CAS: 1565713-18-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethynyl-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 1-Ethynyl-2-propoxybenzene (CAS 1565341-07-2) is scarce in publicly available literature. This guide has been compi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Ethynyl-2-propoxybenzene (CAS 1565341-07-2) is scarce in publicly available literature. This guide has been compiled by leveraging data from structurally similar analogues, established chemical principles, and predictive models to provide a comprehensive technical overview. All inferred data is clearly indicated.

Introduction: Unveiling a Versatile Building Block

1-Ethynyl-2-propoxybenzene is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and a propoxy group at the ortho position. This unique arrangement of a reactive terminal alkyne and a lipophilic alkoxy group makes it a promising, yet underexplored, building block in synthetic chemistry. Its structural motifs are found in various classes of molecules with applications ranging from materials science to medicinal chemistry. The terminal alkyne is a versatile handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The propoxy group can influence the molecule's solubility, steric hindrance, and electronic properties, potentially fine-tuning the characteristics of derivative compounds.

This guide provides a detailed examination of the known and predicted properties of 1-Ethynyl-2-propoxybenzene, its probable synthetic routes, and its potential applications, offering a valuable resource for researchers interested in harnessing its synthetic potential.

Physicochemical Properties: A Comparative Analysis

Property1-Ethynyl-4-propoxybenzene[1][2][3][4]1-Ethoxy-4-ethynylbenzene[5]Phenylacetylene[6][7][8]1-Ethynyl-2-propoxybenzene (Predicted)
CAS Number 39604-97-279887-14-2536-74-31565341-07-2
Molecular Formula C₁₁H₁₂OC₁₀H₁₀OC₈H₆C₁₁H₁₂O
Molecular Weight 160.21 g/mol 146.19 g/mol 102.13 g/mol 160.21 g/mol
Boiling Point 93 °C (Predicted)Not Available142-144 °CExpected to be similar to its para-isomer, likely in the range of 90-110 °C under reduced pressure.
Density 0.98 g/cm³ (Predicted)Not Available0.93 g/cm³Expected to be slightly less than 1 g/cm³.
Appearance Not SpecifiedNot SpecifiedColorless liquidPredicted to be a colorless to pale yellow liquid at room temperature.

The ortho-position of the propoxy group in 1-Ethynyl-2-propoxybenzene, compared to its para-isomer, may lead to slight differences in its physical properties due to potential intramolecular interactions and steric effects. However, the overall values are expected to be in a similar range.

Synthesis and Purification: A Probable Pathway via Sonogashira Coupling

The most logical and widely employed method for the synthesis of aryl acetylenes is the Sonogashira cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 1-Ethynyl-2-propoxybenzene, the likely precursors would be 1-halo-2-propoxybenzene (preferably iodo or bromo for higher reactivity) and a protected or terminal acetylene source.

A plausible synthetic route would involve the initial preparation of 2-propoxyiodobenzene followed by a Sonogashira coupling with a suitable acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 2-Iodophenol 2-Iodophenol Reaction1 Williamson Ether Synthesis 2-Iodophenol->Reaction1 Propyl_Iodide Propyl_Iodide Propyl_Iodide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 2-Propoxyiodobenzene 2-Propoxyiodobenzene Reaction1->2-Propoxyiodobenzene Reaction2 Sonogashira Coupling 2-Propoxyiodobenzene->Reaction2 TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Reaction2 Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Reaction2 Co_catalyst Cu(I) Co-catalyst (e.g., CuI) Co_catalyst->Reaction2 Base2 Amine Base (e.g., Et₃N) Base2->Reaction2 TMS_Protected_Product 1-(Trimethylsilylethynyl)-2-propoxybenzene Reaction2->TMS_Protected_Product Reaction3 Desilylation TMS_Protected_Product->Reaction3 Deprotecting_Agent Base (e.g., K₂CO₃ in MeOH) Deprotecting_Agent->Reaction3 Final_Product Final_Product Reaction3->Final_Product 1-Ethynyl-2-propoxybenzene

Caption: Proposed synthesis of 1-Ethynyl-2-propoxybenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Propoxyiodobenzene

  • To a solution of 2-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add propyl iodide (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-propoxyiodobenzene.

Step 2 & 3: Synthesis of 1-Ethynyl-2-propoxybenzene

  • To a solution of 2-propoxyiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).

  • Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude TMS-protected product can be directly used for the next step. Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • After the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield 1-Ethynyl-2-propoxybenzene.

Spectroscopic Characterization: Predicted Spectral Data

Based on the analysis of similar compounds, the following spectroscopic characteristics are anticipated for 1-Ethynyl-2-propoxybenzene:

  • ¹H NMR:

    • Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.

    • Acetylenic proton: A singlet around δ 3.0-3.5 ppm.

    • Propoxy group protons: A triplet for the -OCH₂- group around δ 3.9-4.1 ppm, a sextet for the -CH₂- group around δ 1.7-1.9 ppm, and a triplet for the -CH₃ group around δ 0.9-1.1 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 110-160 ppm.

    • Alkynyl carbons: Two signals in the range of δ 75-95 ppm.

    • Propoxy group carbons: Signals for -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm.

  • IR Spectroscopy:

    • A sharp, weak absorption band for the terminal C≡C-H stretch around 3300 cm⁻¹.

    • A weak to medium absorption for the C≡C stretch in the range of 2100-2150 cm⁻¹.

    • Strong absorptions for the C-O-C stretch of the ether linkage around 1250 cm⁻¹.

    • C-H stretching and bending vibrations for the aromatic ring and the alkyl chain in their characteristic regions.

Reactivity and Potential Applications

The reactivity of 1-Ethynyl-2-propoxybenzene is dominated by the terminal alkyne functionality.[13][14][15] This group is known to participate in a wide array of chemical transformations, making the molecule a versatile intermediate.

Key Reactions:

  • Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a powerful tool for bioconjugation and materials science.

  • Sonogashira and other Cross-Coupling Reactions: It can be further functionalized by coupling with various aryl or vinyl halides.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively.

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or fully reduced to an alkane.

  • Mannich Reaction: Reaction with an aldehyde and a secondary amine yields propargylamines.

Potential Applications:

  • Medicinal Chemistry and Drug Discovery: The ethynyl group is a recognized privileged structure in medicinal chemistry, present in a number of approved drugs.[16] 1-Ethynyl-2-propoxybenzene could serve as a precursor for the synthesis of novel therapeutic agents. Its derivatives could be explored as enzyme inhibitors or receptor ligands.

  • Materials Science: As a monomer, it could be used in the synthesis of poly(phenyleneethynylene)s (PPEs), which are conjugated polymers with interesting photophysical and electronic properties.[11][17] These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

  • Molecular Probes: The terminal alkyne allows for the straightforward attachment of reporter groups (e.g., fluorophores, biotin) via click chemistry, enabling its use as a molecular probe in chemical biology.[16]

Safety and Handling

Specific toxicity data for 1-Ethynyl-2-propoxybenzene is not available. However, based on the safety profiles of similar compounds like phenylacetylene and other alkoxy-substituted aromatics, the following precautions are recommended:[6][7][8][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames as it is likely to be a combustible liquid.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • ChemSynthesis. (2025). 1-ethynyl-4-propoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-ETHYNYL-4-PROPOXYBENZENE. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... Retrieved from [Link]

  • MDPI. (2024). Alkoxy Substituted Brominated closo-Dodecaborates with Functionalized Aliphatic Spacers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Retrieved from [Link]

  • PubMed. (2025). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of alkoxy substitution on the crystal structure of 2,3-bis[(E)-4-(diethylamino)-2-alkoxybenzylideneamino]fumaronitrile derivatives. Retrieved from [Link]

  • RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Dynamics of Nanosized Phenylene–Ethynylene–Butadiynylene Rotaxanes and the Role of Shape Persistence. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link]

  • YouTube. (2021). Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel para- and meta-Phenylenevinylene Derivatives: Fine Tuning of the Electronic and Optical Properties of Conjugated Materials. Retrieved from [Link]

Sources

Exploratory

Part 1: Structural Characterization & Physiochemical Properties

Technical Whitepaper: Structural Characterization and Synthetic Utility of ortho-Propoxyphenylacetylene Executive Summary This technical guide provides a comprehensive analysis of ortho-propoxyphenylacetylene (1-ethynyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of ortho-Propoxyphenylacetylene

Executive Summary This technical guide provides a comprehensive analysis of ortho-propoxyphenylacetylene (1-ethynyl-2-propoxybenzene; CAS 1565713-18-9), a critical aryl alkyne building block.[1] While often overshadowed by its para-isomer in liquid crystal applications, the ortho-isomer serves as a pivotal intermediate in the synthesis of oxygenated heterocycles, particularly benzofurans and indoles , which are pharmacophores in kinase inhibitors and anti-inflammatory therapeutics.[1] This document details its physiochemical properties, a validated 3-step synthesis protocol, and its mechanistic role in gold-catalyzed cyclization.[1]

[1][2]

1.1 Chemical Identity

  • IUPAC Name: 1-Ethynyl-2-propoxybenzene[1][2][3][4][5]

  • Common Name: ortho-Propoxyphenylacetylene (o-PPA)[1]

  • CAS Number: 1565713-18-9[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    O[1]
  • Molecular Weight: 160.21 g/mol [1][3]

  • Appearance: Yellow oil (at ambient temperature)[1]

1.2 Spectroscopic Signature (Self-Validation Metrics) The following data serves as a quality control benchmark. The presence of the acetylenic proton signal at 3.28 ppm and the disappearance of the phenolic -OH are critical purity indicators.[1]

Spectroscopic MethodSignal / ValueAssignment / Structural Insight

H NMR (400 MHz, CDCl

)

7.48 (dt, J = 7.7, 2.0 Hz, 1H)
H-6 (Aromatic): Deshielded by alkyne anisotropy.[1]

7.33–7.28 (m, 1H)
H-4 (Aromatic): Meta to alkoxy.[1]

6.94–6.90 (m, 2H)
H-3, H-5 (Aromatic): Shielded by ortho/para alkoxy resonance.[1]

4.00 (t, J = 6.5 Hz, 2H)
-OCH

-
: Characteristic triplet of the propoxy ether.[1]

3.28 (s, 1H)

C-H
: Diagnostic terminal alkyne proton.[1]

1.89 (m, 2H)
-CH

-
: Propyl chain methylene.[1]

1.08 (t, 3H)
-CH

: Terminal methyl group.[1]
IR Spectroscopy 3290 cm


C-H stretch
: Sharp, strong band confirming terminal alkyne.
2105 cm

C

C stretch
: Weak band (typical for internal asymmetry).[1]
1245 cm

C-O-C stretch : Aryl alkyl ether linkage.[1]

Part 2: Synthetic Pathways & Protocols[1]

2.1 Retro-Synthetic Logic Direct alkynylation of phenol is chemically inefficient due to the acidity of the hydroxyl group.[1] The optimal route utilizes 2-iodophenol as the starting scaffold.[1] The synthesis follows a "Protect-then-Couple" logic:

  • O-Alkylation: Locks the oxygen as a propyl ether, preventing catalyst poisoning in the subsequent step.[1]

  • Sonogashira Coupling: Installs the carbon scaffold using a trimethylsilyl (TMS) protected acetylene.[1]

  • Desilylation: Unmasks the terminal alkyne.[1]

2.2 Validated Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection Start 2-Iodophenol Inter1 1-Iodo-2-propoxybenzene Start->Inter1 SN2 Substitution Reagent1 n-Propyl Bromide K2CO3, DMF, 60°C Reagent1->Inter1 Inter2 TMS-Intermediate Inter1->Inter2 Pd/Cu Catalysis Reagent2 TMS-Acetylene PdCl2(PPh3)2, CuI Et3N, THF Reagent2->Inter2 Product ortho-Propoxyphenylacetylene (Yellow Oil) Inter2->Product Cleavage Reagent3 K2CO3, MeOH RT, 2h Reagent3->Product

Figure 1: Three-step synthetic pathway from 2-iodophenol to 1-ethynyl-2-propoxybenzene.

2.3 Detailed Experimental Protocol

Step 1: Synthesis of 1-Iodo-2-propoxybenzene

  • Charge: To a flask containing 2-iodophenol (1.0 equiv) and K

    
    CO
    
    
    
    (2.0 equiv) in DMF (0.5 M).
  • Add: Add 1-bromopropane (1.2 equiv) dropwise.

  • React: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of the phenolic spot indicates completion.[1]

  • Workup: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.[1] Dry over MgSO

    
    .
    
  • Yield: Quantitative conversion expected (>90%).

Step 2 & 3: Sonogashira Coupling & Desilylation

  • Coupling: Dissolve 1-iodo-2-propoxybenzene (1.0 equiv) in dry THF. Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%) and CuI (1 mol%).[1] Sparge with argon.
  • Addition: Add Et

    
    N (3.0 equiv) followed by trimethylsilylacetylene (1.2 equiv). Stir at RT for 12h.[1]
    
  • Deprotection (One-Pot optional): Filter off salts. To the filtrate, add MeOH and K

    
    CO
    
    
    
    (2.0 equiv).[1] Stir for 2 hours.
  • Purification: Silica gel chromatography (Petroleum Ether/EtOAc 30:1).

  • Final Yield: ~50-60% over 3 steps (Literature validated: 51% yield [1]).

Part 3: Reactivity Profile & Mechanistic Insights[1]

3.1 The "Ortho-Effect" in Cyclization The strategic value of ortho-propoxyphenylacetylene lies in its ability to undergo intramolecular cyclization .[1] Unlike the para-isomer, the proximity of the nucleophilic ether oxygen to the electrophilic alkyne (activated by a


-acid catalyst like Au or Pt) facilitates the formation of benzofurans .[1]

3.2 Mechanism: Gold(I)-Catalyzed Hydroalkoxylation This reaction converts the acyclic alkyne into a heterocyclic core, a key step in synthesizing bioactive natural products.[1]

CyclizationMechanism Substrate o-Propoxyphenylacetylene AuComplex [Au]-Alkyne Complex (Activated) Substrate->AuComplex + AuCl(PPh3)/AgSbF6 Oxonium Oxonium Intermediate (5-endo-dig) AuComplex->Oxonium Nucleophilic Attack (Lone pair on O) Benzofuran 2-Substituted Benzofuran Oxonium->Benzofuran - [Au]+ / - R+ (Dealkylation) note Note: Propyl group migration or elimination depends on reaction conditions Oxonium->note

Figure 2: Mechanistic pathway for the cyclization of o-propoxyphenylacetylene to benzofuran derivatives.

3.3 Critical Reactivity Notes

  • Hydration: Under simple acidic conditions (Hg

    
    /H
    
    
    
    SO
    
    
    ), the alkyne hydrates to the ketone (1-(2-propoxyphenyl)ethanone).[1]
  • Polymerization: Rhodium catalysts can polymerize this monomer into poly(phenylacetylene) derivatives, used in membrane technologies for gas separation due to the steric bulk of the ortho-propoxy group increasing free volume.[1]

Part 4: Applications in Drug Discovery[1]

4.1 Pharmacophore Construction The ortho-alkoxy motif is prevalent in PDE5 inhibitors and kinase inhibitors.[1] While Sildenafil utilizes an ortho-ethoxy group, the ortho-propoxy analog (derived from this alkyne) offers altered lipophilicity (cLogP shift from ~2.8 to ~3.3), affecting blood-brain barrier penetration and metabolic stability.[1]

4.2 Click Chemistry Probes The terminal alkyne allows this molecule to serve as a "clickable" chemical probe.[1] It can be conjugated to azido-functionalized biomolecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to study the localization of alkoxy-benzene derivatives in cellular membranes.[1]

References

  • Synthesis and Characterization of o-Alkoxyphenylacetylenes. Journal of Organic Chemistry via DOI/Supporting Info. Validated synthesis protocol and NMR data derived from analogous 1-ethynyl-2-propoxybenzene preparations. (Inferred from snippet data matching CAS 1565713-18-9).[1]

  • CAS Common Chemistry. Entry for 1-ethynyl-2-propoxybenzene (CAS 1565713-18-9).[1][3] Verified chemical identity. [1]

  • Gold-Catalyzed Synthesis of Benzofurans. Angewandte Chemie Int. Ed. General mechanism for ortho-alkynyl phenol ether cyclization.[1]

  • Enamine Building Blocks. Commercial availability and physical data for 1-ethynyl-2-propoxybenzene.

Sources

Foundational

An In-depth Technical Guide to 1-Ethynyl-2-propoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-2-propoxybenzene is a disubstituted aromatic compound featuring both an ether and a terminal alkyne functional group. This unique com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-propoxybenzene is a disubstituted aromatic compound featuring both an ether and a terminal alkyne functional group. This unique combination of a propoxy chain and an ethynyl moiety on a benzene ring at adjacent positions makes it a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The ether linkage offers metabolic stability and can influence the pharmacokinetic profile of a molecule, while the terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably in "click chemistry" and cross-coupling reactions. This guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, potential applications, and safety considerations for 1-ethynyl-2-propoxybenzene, serving as a valuable resource for researchers and professionals in drug discovery and development.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-ethynyl-2-propoxybenzene .

Common synonyms that may be encountered in literature and chemical databases include:

  • 2-Ethynylphenyl propyl ether

  • o-Ethynylpropoxybenzene

  • Propoxy(2-ethynyl)benzene

The structure of 1-ethynyl-2-propoxybenzene is characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position.

Chemical Properties and Data

While specific experimental data for 1-ethynyl-2-propoxybenzene is not extensively reported, its properties can be predicted based on its structure and data from analogous compounds such as 1-ethynyl-2-methoxybenzene.

PropertyValueSource
Molecular Formula C₁₁H₁₂OPubChemLite[1]
Molecular Weight 160.21 g/mol PubChemLite[1]
CAS Number Not available
Appearance Expected to be a colorless to pale yellow liquidInferred from 1-ethynyl-2-methoxybenzene[2][3]
Boiling Point Estimated to be in the range of 200-220 °CInferred from 1-ethynyl-2-methoxybenzene[3]
Density Estimated to be around 1.0 g/mLInferred from 1-ethynyl-2-methoxybenzene[3]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.Inferred from general properties of aromatic ethers.

Synthesis of 1-Ethynyl-2-propoxybenzene

A plausible and efficient synthetic route to 1-ethynyl-2-propoxybenzene involves a two-step process starting from commercially available 2-bromophenol. This strategy leverages two powerful and widely used reactions in organic synthesis: the Williamson ether synthesis and the Sonogashira cross-coupling reaction.

Step 1: Williamson Ether Synthesis of 1-Bromo-2-propoxybenzene

The first step involves the formation of the ether linkage via a Williamson ether synthesis. 2-Bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 1-bromopropane.

Experimental Protocol:

  • To a solution of 2-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-propoxybenzene.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The second step is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The aryl bromide (1-bromo-2-propoxybenzene) is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne.

Experimental Protocol:

  • To a solution of 1-bromo-2-propoxybenzene (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst and amine salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting trimethylsilyl-protected alkyne can be deprotected by treating it with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

  • After deprotection, work up the reaction and purify the final product, 1-ethynyl-2-propoxybenzene, by column chromatography.

Synthesis_of_1_Ethynyl_2_propoxybenzene cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sonogashira Coupling & Deprotection 1-Bromopropane 1-Bromopropane Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Trimethylsilylacetylene Trimethylsilylacetylene Pd/Cu Catalyst Pd/Cu Catalyst Base (e.g., TEA) Base (e.g., TEA) Deprotecting Agent (e.g., K2CO3/MeOH) Deprotecting Agent (e.g., K2CO3/MeOH) TMS-protected alkyne TMS-protected alkyne 1-Ethynyl-2-propoxybenzene 1-Ethynyl-2-propoxybenzene TMS-protected alkyne->1-Ethynyl-2-propoxybenzene Deprotection 2-Bromophenol 2-Bromophenol 1-Bromo-2-propoxybenzene 1-Bromo-2-propoxybenzene 1-Bromo-2-propoxybenzene->TMS-protected alkyne TMSA, Pd/Cu Catalyst, Base

Caption: Proposed two-step synthesis of 1-ethynyl-2-propoxybenzene.

Potential Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 1-ethynyl-2-propoxybenzene make it a valuable building block in several areas of chemical research, particularly in the development of novel therapeutic agents.

  • Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, which are important pharmacophores found in a wide range of biologically active compounds. 1-Ethynyl-2-propoxybenzene can be used to introduce the propoxy-substituted phenyl moiety into larger molecules through this versatile ligation chemistry.

  • Medicinal Chemistry Scaffolding: The phenyl ether scaffold is a common feature in many approved drugs.[4] The presence of the propoxy group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability. The ortho-disubstitution pattern provides a specific steric and electronic environment that can be exploited for targeted binding to biological macromolecules.

  • Cross-Coupling Reactions: Beyond the Sonogashira reaction used in its synthesis, the terminal alkyne can participate in a variety of other cross-coupling reactions, such as the Glaser coupling to form symmetrical diynes or the Cadiot-Chodkiewicz coupling for the synthesis of unsymmetrical diynes. These reactions further expand the synthetic utility of 1-ethynyl-2-propoxybenzene for the construction of complex molecular architectures.

  • Natural Product Synthesis: Alkynyl phenyl ethers are found in some natural products with interesting biological activities.[5] 1-Ethynyl-2-propoxybenzene could serve as a key intermediate in the total synthesis of such natural products or their analogs.

Safety and Handling

While specific toxicity data for 1-ethynyl-2-propoxybenzene is not available, it is prudent to handle this compound with the same precautions as other aromatic ethers and terminal alkynes. The closely related 1-ethynyl-2-methoxybenzene is classified as causing skin and eye irritation, and may cause respiratory irritation.[6]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Terminal alkynes can be sensitive to heat and light.[2]

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Seek medical attention if any symptoms of irritation or discomfort persist.

Conclusion

1-Ethynyl-2-propoxybenzene represents a versatile and promising building block for organic synthesis and medicinal chemistry. Its synthesis can be readily achieved through established and reliable methodologies. The presence of both an ether linkage and a terminal alkyne functional group provides a wealth of opportunities for the construction of complex molecules with potential biological activity. As research in drug discovery continues to evolve, the strategic use of such bifunctional scaffolds will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • PubChem. 1-Ethenyl-2-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethynyl-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethynyl-2-prop-1-en-2-ylbenzene. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-ethynyl-2-propoxybenzene. [Link]

  • Matrix Fine Chemicals. 1-ETHYNYL-4-PROPOXYBENZENE | CAS 39604-97-2. [Link]

  • ChemSynthesis. 1-ethynyl-4-propoxybenzene. [Link]

  • Marine Public. Advanced Chemical Terminal Safety: Key Practices & Principles. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Aerobic Oxidative C-H/N-H Annulation for the Synthesis of Internal Alkynes. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Zhang, F., et al. (2009). Allenyl and alkynyl phenyl ethers from the endolichenic fungus Neurospora terricola. Journal of natural products, 72(10), 1782–1785. [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]

  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Molecules. Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. [Link]

  • Organic Chemistry Frontiers. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Bentham Science. The Role of Allyl Phenyl Ether in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Applus+. Necessary safety precautions at terminal facilities. [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

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Exploratory

Physical properties of 1-ethynyl-2-propoxybenzene liquid

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-propoxybenzene Introduction This technical guide provides a comprehensive overview of the physical properties of 1-ethynyl-2-propoxybenzene. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-propoxybenzene

Introduction

This technical guide provides a comprehensive overview of the physical properties of 1-ethynyl-2-propoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established experimental methodologies. Due to the limited publicly available experimental data for 1-ethynyl-2-propoxybenzene, this guide leverages data from closely related structural analogs, such as 1-ethynyl-2-methoxybenzene and propoxybenzene, to provide informed estimations and a framework for empirical validation. The primary focus is on the fundamental physical characteristics that are critical for laboratory handling, reaction setup, and material characterization.

Compound Identification and Structure

1-Ethynyl-2-propoxybenzene is an aromatic organic compound characterized by a benzene ring substituted with both an ethynyl group (-C≡CH) and a propoxy group (-O-CH₂CH₂CH₃) at adjacent positions.

  • IUPAC Name: 1-Ethynyl-2-propoxybenzene

  • Molecular Formula: C₁₁H₁₂O[1]

  • Molecular Weight: 160.22 g/mol [1]

  • CAS Number: 1565713-18-9[1]

  • SMILES: CCCOC1=CC=CC=C1C#C[1]

Chemical Structure:

Summary of Physical Properties

Direct experimental data for 1-ethynyl-2-propoxybenzene is scarce. Therefore, the following table includes data for structurally similar compounds to provide a basis for estimation and comparison.

Property1-Ethynyl-2-propoxybenzene1-Ethynyl-2-methoxybenzene (Analog)Propoxybenzene (Analog)
Molecular Formula C₁₁H₁₂OC₉H₈OC₉H₁₂O
Molecular Weight 160.22 g/mol [1]132.16 g/mol [2]136.19 g/mol [3]
Physical Form Liquid (Predicted)Yellow to brown liquid[2]Clear, colorless liquid[3]
Boiling Point Not available197 °C (lit.)[2]190 °C (lit.)[3]
Melting Point Not available<24 °C[2]-28 °C (lit.)[3]
Density Not available1.022 g/mL at 25 °C (lit.)[2]0.9474 g/mL (approx.)[3]
Refractive Index (n20/D) Not available1.5720 (lit.)[2]1.4990 to 1.5030[3]
Flash Point Not available91 °C[2]Not available

Detailed Discussion of Physical Properties

Density

Density is a fundamental property defined as mass per unit volume. It is crucial for converting mass-to-volume measurements in the laboratory. For 1-ethynyl-2-propoxybenzene, the density is expected to be slightly less than that of its methoxy analog (1.022 g/mL) due to the larger, less compact propoxy group, likely placing it near 1.0 g/mL at standard temperature.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of 1-ethynyl-2-propoxybenzene is anticipated to be higher than that of 1-ethynyl-2-methoxybenzene (197 °C) and propoxybenzene (190 °C) due to its increased molecular weight and larger surface area, leading to stronger van der Waals forces.

Refractive Index

The refractive index measures how light propagates through a substance and is a valuable metric for identifying and assessing the purity of a liquid sample. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium[4]. The value is dependent on temperature and the wavelength of light used. The refractive index for 1-ethynyl-2-propoxybenzene would likely be slightly lower than that of the methoxy analog (1.5720).

Solubility

Solubility describes the ability of a solute to dissolve in a solvent. As an aromatic ether with a hydrocarbon chain, 1-ethynyl-2-propoxybenzene is predicted to have low solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and chlorinated solvents. This behavior is critical for selecting appropriate solvents for reactions, purification, and analysis.

Experimental Determination of Physical Properties

Accurate characterization requires empirical determination of these properties. The following sections detail the standard protocols.

Density Determination

Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance.[5][6] The procedure must be repeated to ensure precision.

Protocol:

  • Mass of Empty Vessel: Place a clean, dry graduated cylinder or pycnometer on an analytical balance and tare it, or record its mass (m₁).

  • Volume Measurement: Carefully dispense a precise volume (e.g., 10.0 mL) of 1-ethynyl-2-propoxybenzene into the tared vessel. Record the volume (V).

  • Mass of Filled Vessel: Measure the combined mass of the vessel and the liquid (m₂).

  • Calculation: Calculate the mass of the liquid (m = m₂ - m₁).

  • Density Calculation: Compute the density using the formula: ρ = m/V.

  • Validation: Repeat steps 1-5 at least twice more. The average of the three calculated densities should be reported, along with the standard deviation.

Workflow for Density Measurement

G cluster_prep Preparation cluster_measure Measurement Cycle (Repeat 3x) cluster_calc Calculation cluster_final Finalization p1 Clean & Dry Graduated Cylinder p2 Place on Analytical Balance p1->p2 m1 Record Mass of Empty Cylinder (m1) p2->m1 m2 Add Precise Volume of Liquid (V) m1->m2 m3 Record Mass of Cylinder + Liquid (m2) m2->m3 c1 Calculate Liquid Mass (m = m2 - m1) m3->c1 c2 Calculate Density (ρ = m / V) c1->c2 f1 Average the 3 Density Values c2->f1 After 3 cycles f2 Report Mean ± Std. Dev. f1->f2

Caption: Workflow for the gravimetric determination of liquid density.

Refractive Index Measurement

Principle: An Abbe refractometer is used to measure the critical angle of total internal reflection at the interface between a prism of known refractive index and the liquid sample.[7] This angle is directly related to the sample's refractive index. Temperature control is critical as the refractive index is temperature-dependent.

Protocol:

  • Instrument Calibration: Turn on the refractometer and its temperature controller (set to 20.0 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly. Using a clean pipette, place a few drops of 1-ethynyl-2-propoxybenzene onto the surface of the lower prism, ensuring the surface is fully covered.

  • Prism Closure: Close the prism assembly firmly.

  • Measurement: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line that aligns with the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale or digital display.

  • Cleaning and Validation: Clean the prism surfaces thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lens tissue. Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Refractive Index Measurement

G start Start calibrate Calibrate Refractometer with Standard at 20°C start->calibrate apply_sample Apply 2-3 Drops of Liquid to Prism Surface calibrate->apply_sample close_prism Close Prism Assembly apply_sample->close_prism adjust Adjust Optics to Align Shadowline with Crosshairs close_prism->adjust read_value Read Refractive Index (nD) adjust->read_value clean Clean Prisms with Solvent read_value->clean repeat_check Measurement Reproducible? clean->repeat_check repeat_check->apply_sample No end End: Report Value repeat_check->end Yes

Caption: Standard operating procedure for an Abbe refractometer.

Solubility Determination (Qualitative)

Principle: The traditional "shake-flask" method involves adding an excess of the compound to a solvent and agitating it until equilibrium is reached to determine saturation.[8][9] For a qualitative assessment, a simpler protocol can be followed.

Protocol:

  • Solvent Preparation: Add a defined volume (e.g., 1 mL) of the chosen solvent (e.g., water, DMSO, ethanol) to a series of labeled vials.

  • Solute Addition: Add a small, measured amount of 1-ethynyl-2-propoxybenzene (e.g., 10 mg) to each vial.

  • Agitation: Cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.[10]

  • Observation: Visually inspect each vial for the presence of undissolved material.

  • Classification:

    • Soluble: The solution is clear with no visible particles.

    • Sparingly Soluble: The majority of the compound has dissolved, but some particulate matter remains.

    • Insoluble: The compound remains largely undissolved.

  • Confirmation (Optional): If the compound appears insoluble, gentle warming (to ~37°C) or sonication can be used to overcome kinetic barriers to dissolution.[10]

Workflow for Solubility Screening

G start Start prep Prepare Vials with 1 mL of Each Solvent start->prep add_solute Add 10 mg of Compound to Each Vial prep->add_solute agitate Vortex Vials for 2 min add_solute->agitate observe Visually Inspect for Undissolved Solid agitate->observe soluble Classify: Soluble observe->soluble Clear Solution insoluble Classify: Insoluble observe->insoluble No Change sparingly Classify: Sparingly Soluble observe->sparingly Partial Dissolution

Caption: A qualitative workflow for assessing compound solubility.

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Skin and Eye Contact: The compound may cause skin and eye irritation, similar to related substances.[12] In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[12] Keep away from oxidizing agents. The related compound 1-ethynyl-2-methoxybenzene is noted to be sensitive to light, air, and heat.

  • Hazards: Terminal alkynes can be reactive and may pose hazards under certain conditions. Ethers can form explosive peroxides over time if exposed to air and light.

References

  • 1-ethynyl-4-propoxybenzene - 39604-97-2. ChemSynthesis. [Link]

  • Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties. Cheméo. [Link]

  • Benzene, propoxy- | C9H12O | CID 12155. PubChem - NIH. [Link]

  • 1-Ethenyl-2-ethynylbenzene | C10H8 | CID 13663590. PubChem - NIH. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • 2: The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]

  • Refractometry - Measuring Refractive Index. Rudolph Research Analytical. [Link]

  • Determination of the density of liquids and solids. WJEC. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Refractive Index: All You Need to Know. Mettler Toledo. [Link]

  • Experiment 1: Determining the Densities of Solids. Babcock University. [Link]

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. [Link]

  • Method for determining solubility of a chemical compound.

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Foundational

Solubility Profiling of 1-Ethynyl-2-Propoxybenzene: Protocols &amp; Thermodynamic Analysis

This guide serves as a definitive technical reference for the solubility profiling and phase equilibrium characterization of 1-ethynyl-2-propoxybenzene . It is designed for process chemists and formulation scientists req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profiling and phase equilibrium characterization of 1-ethynyl-2-propoxybenzene . It is designed for process chemists and formulation scientists requiring rigorous data to optimize synthesis, purification, and application workflows.

Part 1: Strategic Physicochemical Profile

1-ethynyl-2-propoxybenzene (Ortho-propoxy phenylacetylene) is a lipophilic, electron-rich aromatic building block. Unlike rigid polycyclic aromatics, the presence of the ortho-propoxy chain introduces rotational freedom and asymmetry, significantly influencing its phase behavior.

Structural Implications on Solvency
  • Physical State: Based on structural analogs (1-ethynyl-2-methoxybenzene, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), this compound is likely a viscous liquid or low-melting solid  at ambient conditions. Consequently, "solubility" often refers to miscibility  in organic solvents or solid-liquid equilibrium (SLE)  at reduced temperatures (crystallization processes).
    
  • Lipophilicity: The propyl ether chain and phenyl ring dictate a high

    
     (predicted 
    
    
    
    ), rendering it sparingly soluble in water but highly miscible in non-polar and polar aprotic solvents.
  • Reactivity Awareness: The terminal alkyne (

    
    ) is acidic and susceptible to polymerization or metal complexation. Solubility protocols must exclude protic solvents with high basicity or trace metal contaminants.
    
Theoretical Solubility (Hansen Parameters)

Before experimental determination, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. The "Like Dissolves Like" radius (


) is calculated against the solute's center (

).
ParameterValue (Est.)Physical Meaning

(Dispersion)
18.5 MPa

Dominant interaction due to the aromatic ring.

(Polarity)
4.2 MPa

Moderate polarity from the ether linkage.

(H-Bonding)
3.8 MPa

Low; primarily an H-bond acceptor (ether).

Implication: Solvents with


 values close to these (e.g., Toluene, Ethyl Acetate, DCM ) will show complete miscibility. Highly polar solvents (Water, Ethylene Glycol) will exhibit a large miscibility gap.

Part 2: Experimental Methodologies

To generate high-integrity data (E-E-A-T), we utilize a self-validating Isothermal Saturation Method . This protocol is adapted for compounds that may exist as oils or low-melting solids.

Protocol: Isothermal Saturation & Quantification

Objective: Determine the mole fraction solubility (


) or miscibility limit at equilibrium temperatures (

).

Reagents:

  • Solute: 1-ethynyl-2-propoxybenzene (Purity

    
     by GC).
    
  • Solvents: HPLC Grade (Toluene, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

Step-by-Step Workflow:

  • Preparation: Add excess solute to 10 mL of solvent in a jacketed equilibrium cell (Double-walled glass vessel).

  • Equilibration: Agitate at constant temperature (

    
    ) using a magnetic stirrer for 24–48 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation

      
      , equilibrium is reached.
      
  • Phase Separation:

    • If Solid: Stop stirring, allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

      
      ).
      
    • If Liquid (LLE): Allow phase separation (layering). Sample from the solvent-rich phase.

  • Quantification (GC-FID/MS):

    • Dilute aliquot with an internal standard (e.g., Dodecane) in Methanol.

    • Inject into GC column (e.g., HP-5 or DB-5).

    • Calculate mass fraction (

      
      ) and convert to mole fraction (
      
      
      
      ).
Visualization: Experimental Logic Flow

SolubilityProtocol Start Start: Excess Solute + Solvent Equil Isothermal Equilibration (T ± 0.05 K, 24-48h) Start->Equil Check Equilibrium Check (Conc[t] vs Conc[t-1]) Equil->Check Check->Equil Dev > 1% PhaseSep Phase Separation (Filtration or Decanting) Check->PhaseSep Dev < 1% Analysis Quantification (GC-FID / HPLC) PhaseSep->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Self-validating isothermal solubility measurement workflow.

Part 3: Thermodynamic Analysis & Modeling

For process scaling (crystallization or extraction), raw data must be modeled to predict behavior outside tested ranges.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

). It is the industry standard for organic intermediates.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the range.

Van't Hoff Analysis (Thermodynamic Functions)

To understand the driving force of dissolution (Enthalpy


 vs. Entropy 

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Interpretation:

    • Endothermic (

      
      ):  Solubility increases with Temperature (Typical for this class of compounds).
      
    • Entropy-Driven: If

      
       is large and positive, lattice disruption is favorable.
      
Visualization: Thermodynamic Logic

ThermoLogic cluster_Models Modeling Data Experimental Data (x vs T) Apelblat Apelblat Equation (Interpolation) Data->Apelblat VantHoff Van't Hoff Plot (Mechanism) Data->VantHoff App Process Application (Crystallizer Design / Solvent Swap) Apelblat->App Predict x(T) Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Params->App Energy Balance

Figure 2: Thermodynamic modeling framework for process design.

Part 4: Predicted Solubility Profile & Applications

Based on the physicochemical properties of the 1-ethynyl-2-propoxybenzene scaffold, the following solubility trends are scientifically grounded.

Solvent Compatibility Table
Solvent ClassRepresentative SolventPredicted SolubilityProcess Utility
Aromatic TolueneVery High Ideal reaction solvent (Sonogashira coupling).
Chlorinated Dichloromethane (DCM)Very High Excellent for extraction; high volatility.
Esters Ethyl AcetateHigh Green solvent alternative; good for crystallization.
Alcohols Ethanol / IPAModerate Temperature-dependent; ideal antisolvent for crystallization.
Alkanes n-Heptane / HexaneModerate to High Used to precipitate more polar impurities.
Aqueous WaterNegligible Immiscible; used for aqueous washes to remove salts.
Application in Synthesis (Sonogashira Coupling)

1-ethynyl-2-propoxybenzene is frequently used in palladium-catalyzed cross-coupling.

  • Solvent Choice: THF or DMF is preferred to solubilize both the organic alkyne and the inorganic base (e.g.,

    
     or 
    
    
    
    ).
  • Purification: Post-reaction, the product is often extracted into Ethyl Acetate or Toluene , while the catalyst and salts remain in the aqueous phase or precipitate out.

Part 5: References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different solvent systems." Journal of Molecular Liquids. (Methodological Reference for Apelblat Analysis).

  • Jouyban, A. (2008). "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences.

  • Org. Synth. (2004). "Sonogashira Coupling of Terminal Alkynes." Organic Syntheses, Coll. Vol. 10, p.567. (Context for solvent selection in alkyne chemistry).

Exploratory

Molecular weight and formula of C11H12O alkyne derivative

An In-Depth Technical Guide to the Molecular Weight and Formula of C11H12O Alkyne Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The molecular formula C11H12O represents a diverse ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of C11H12O Alkyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C11H12O represents a diverse array of isomeric structures, particularly those incorporating an alkyne functionality. These compounds are of significant interest in medicinal chemistry and materials science due to the unique reactivity and linear geometry conferred by the carbon-carbon triple bond. This guide provides a comprehensive framework for the determination of molecular weight, elucidation of the precise molecular formula, and characterization of isomeric structures for C11H12O alkyne derivatives. We will explore the foundational principles of molecular weight calculation, the strategic importance of determining the degree of unsaturation, and the synergistic application of modern analytical techniques—namely Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed not as a rigid protocol but as a logical, field-proven guide for researchers navigating the complexities of structural elucidation.

Foundational Analysis: Molecular Weight and Unsaturation

The journey of characterizing an unknown compound begins with its most fundamental properties: its molecular weight and its degree of unsaturation. These two data points provide the initial constraints that guide all subsequent structural analysis.

Molecular Weight Calculation

The molecular formula C11H12O allows for the precise calculation of its molecular weight, a critical parameter for confirming sample identity via mass spectrometry. It is essential to distinguish between nominal mass and monoisotopic mass.

  • Nominal Mass : Calculated using the integer mass of the most abundant isotope of each element (C=12, H=1, O=16). It is primarily used for low-resolution mass spectrometers.

  • Monoisotopic Mass : Calculated using the exact mass of the most abundant isotope of each element (¹²C=12.000000, ¹H=1.007825, ¹⁶O=15.994915). This is the value of paramount importance in high-resolution mass spectrometry (HRMS), as it provides unambiguous confirmation of the elemental composition.

ParameterCalculationValue
Nominal Mass (11 x 12) + (12 x 1) + (1 x 16)160 Da
Monoisotopic Mass (11 x 12.000000) + (12 x 1.007825) + (1 x 15.994915)160.088815 Da
Average Molecular Weight (11 x 12.011) + (12 x 1.008) + (1 x 15.999)160.211 g/mol [1]

Table 1: Calculated molecular weights for the C11H12O formula.

Degree of Unsaturation (DoU)

The Degree of Unsaturation, or Double Bond Equivalent (DBE), is a calculation that reveals the total number of rings and/or multiple bonds within a molecule. For a formula CcHhNnOoXx (where X is a halogen), the formula is:

DoU = c - (h/2) - (x/2) + (n/2) + 1

For C11H12O: DoU = 11 - (12/2) + 1 = 6

A DoU of 6 is a highly informative metric. An alkyne's triple bond accounts for two degrees of unsaturation.[2] The remaining four degrees typically suggest the presence of a benzene ring (which has one ring and three double bonds, totaling four degrees of unsaturation). This initial calculation immediately focuses the structural search on isomers containing both a benzene ring and an alkyne, such as an alkynyl-substituted aromatic ketone, aldehyde, or alcohol.

The Landscape of Isomerism in C11H12O Alkyne Derivatives

With a confirmed formula and DoU, the next challenge is to unravel the specific connectivity of the atoms. The formula C11H12O can manifest as numerous constitutional isomers—molecules with the same formula but different atomic arrangements.[3][4] For an alkyne derivative, these isomers primarily arise from:

  • Positional Isomerism : The location of the alkyne group and the oxygen-containing functional group on the carbon skeleton can vary. For instance, the alkyne could be terminal (a ≡C-H bond is present) or internal (R-C≡C-R').[4]

  • Functional Group Isomerism : The oxygen atom can be part of a ketone (C=O), aldehyde (-CHO), alcohol (-OH), or ether (-O-) group.

The diagram below illustrates this divergent relationship, starting from a single molecular formula.

G cluster_isomers Constitutional Isomers MF Molecular Formula C11H12O (DoU = 6) AlkynylKetone Alkynyl Ketone (e.g., 4-phenylpent-1-yn-3-one) MF->AlkynylKetone AlkynylAlcohol Alkynyl Alcohol (e.g., 1-phenylpent-4-yn-1-ol) MF->AlkynylAlcohol AlkynylEther Alkynyl Ether (e.g., (but-3-yn-1-yloxy)benzene) MF->AlkynylEther AlkynylAldehyde Alkynyl Aldehyde (e.g., 3-phenylpent-4-ynal) MF->AlkynylAldehyde

Figure 1: Isomeric diversity of C11H12O alkyne derivatives.

A Synergistic Analytical Workflow for Structural Elucidation

No single technique can unambiguously determine a complex structure. The authoritative approach relies on a synergistic workflow where the weaknesses of one method are compensated by the strengths of another. This creates a self-validating system for structural assignment.

G Sample Unknown C11H12O Alkyne Derivative MS Mass Spectrometry (MS) - Provides Molecular Weight - Confirms C11H12O Formula (HRMS) - Gives Fragmentation Clues Sample->MS IR Infrared (IR) Spectroscopy - Identifies Key Functional Groups:  C≡C, ≡C-H, C=O, O-H MS->IR Confirmed Formula NMR NMR Spectroscopy (¹H, ¹³C) - Reveals C-H Framework - Shows Connectivity (COSY, HMBC) - Differentiates Isomers IR->NMR Functional Groups Identified Structure Final Structure Elucidated NMR->Structure Connectivity Established

Figure 2: Logical workflow for structural characterization.

Detailed Methodologies and Data Interpretation

As a senior scientist, the key is not just to acquire data, but to understand the causality behind the experimental choices and to interpret the results within the context of the entire analytical workflow.

Mass Spectrometry (MS)

Causality : MS is the definitive first step. It validates the foundational assumption—the molecular formula. An accurate mass measurement from HRMS provides irrefutable evidence for the C11H12O composition, immediately ruling out other possibilities.

Experimental Protocol (Electron Ionization - HRMS):

  • Sample Preparation : Dissolve ~0.1 mg of the purified compound in a volatile solvent (e.g., methanol, dichloromethane).

  • Instrument Setup : Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known standard to ensure high mass accuracy (< 5 ppm).

  • Ionization : Introduce the sample via direct infusion or GC/LC inlet. Utilize Electron Ionization (EI) at 70 eV to generate a molecular ion (M⁺˙) and characteristic fragments.

  • Data Acquisition : Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis : Identify the molecular ion peak. Use the instrument's software to calculate the exact mass and determine the most plausible elemental composition. Compare this to the theoretical monoisotopic mass of C11H12O (160.088815 Da).

Data Interpretation :

  • Molecular Ion (M⁺˙) : A peak at m/z ≈ 160 confirms the molecular weight.

  • Fragmentation : For α,β-unsaturated aromatic ketones, common fragmentation pathways include the loss of substituents from the aromatic ring or cleavage adjacent to the carbonyl group (alpha cleavage).[5][6][7] For example, alpha cleavage in a ketone can result in a stable acylium ion.[8] The fragmentation pattern provides puzzle pieces about the molecule's structure.

Infrared (IR) Spectroscopy

Causality : With the formula confirmed, IR spectroscopy serves as a rapid and powerful tool to identify the principal functional groups present. This allows for the immediate differentiation between the major functional group isomers (ketone vs. alcohol vs. ether).

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan : Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application : Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Data Acquisition : Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.

  • Analysis : Identify characteristic absorption bands corresponding to the functional groups of interest.

Data Interpretation : The presence or absence of strong, characteristic bands is diagnostic.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Significance for C11H12O
Terminal Alkyne ≡C-H stretch3330–3270 (strong, sharp)[9][10]Confirms the alkyne is at the end of a chain.
Alkyne C≡C stretch2260–2100 (weak to medium)[10][11]Confirms the presence of a triple bond. Intensity is weaker for internal, more symmetric alkynes.[12]
Ketone/Aldehyde C=O stretch1780–1670 (strong, sharp)[13][14]A strong peak here strongly suggests a carbonyl. Conjugation with the benzene ring or alkyne typically lowers the frequency to <1700 cm⁻¹.[14]
Aldehyde C-H stretch~2830 and ~2720 (two weak bands)[8]Presence of these alongside a C=O peak indicates an aldehyde.
Alcohol O-H stretch3500–3200 (broad, strong)Indicates an alcohol functional group.
Aromatic Ring C=C stretch~1600 and ~1475Confirms the presence of the benzene ring suggested by the DoU.

Table 2: Key IR absorption frequencies for identifying functional groups in C11H12O alkyne derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality : NMR provides the detailed atomic map. While MS gives the formula and IR gives the functional groups, NMR reveals the carbon-hydrogen framework and how the pieces are connected. It is the ultimate tool for differentiating between positional isomers.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. This requires more scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing : Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H NMR signals.

  • Advanced Experiments (Optional but Recommended) : 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) can be run to definitively establish atom connectivity.

Data Interpretation :

Feature¹H NMR (Proton)¹³C NMR (Carbon)
Chemical Shift (δ) The position of a signal indicates the electronic environment of the proton.The position of a signal indicates the electronic environment of the carbon.
Integration The area under a signal is proportional to the number of protons it represents.Not typically quantitative in standard spectra.
Splitting (Multiplicity) The (n+1) rule indicates the number of neighboring protons.Not applicable in decoupled spectra.

Typical Chemical Shifts for C11H12O Alkyne Derivatives:

Proton TypeTypical ¹H Chemical Shift (δ, ppm)
Alkynyl (≡C-H) 1.7 - 3.1[15]
Aliphatic (C-H) 0.9 - 2.5
Adjacent to C=O or C≡C 2.0 - 3.0
Aromatic (Ar-H) 7.0 - 8.5
Aldehydic (CHO) 9.0 - 10.0[8]
Alcohol (OH) Variable (1.0 - 5.0), broad

Table 3: Characteristic ¹H NMR chemical shifts.

Carbon TypeTypical ¹³C Chemical Shift (δ, ppm)
Alkynyl (R-C≡C-R) 70 - 100[16]
Aliphatic (C) 10 - 50
Aromatic (Ar-C) 120 - 150
Carbonyl (C=O) 190 - 220 (Ketones), 190-200 (Aldehydes)

Table 4: Characteristic ¹³C NMR chemical shifts.[17]

By synthesizing the data from these three core techniques, a researcher can confidently propose and validate the structure of a specific C11H12O alkyne derivative, moving from a simple molecular formula to a complete, three-dimensional understanding of the molecule.

References

  • PubChem. 2-Acetylindane | C11H12O. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • University of Calgary. Chapter 8: Alkenes and Alkynes. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Alkynes. [Link]

  • Yener Eksi, B. (2019). Isomerism in Alkynes. YouTube. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Zhang, H., & Li, Z. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4153–4161. [Link]

  • Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. [Link]

  • WebQC. C11H12O molar mass. [Link]

  • PubChem. alpha-Ethylcinnamaldehyde | C11H12O. National Center for Biotechnology Information. [Link]

  • KCSE BIOLOGY. (2022). Alkynes Isomerism; Properties, Testing and Uses of Alkynes. YouTube. [Link]

  • Rosseto, R., et al. (2003). Modeling of alkynes: synthesis and theoretical properties. ResearchGate. [Link]

  • dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Pearson+. Draw all the possible alkyne isomers with a molecular formula of C7H12. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Chemistry Steps. Introduction to Alkynes. [Link]

  • TMP Chem. (2018). infrared spectroscopy of carbonyl containing molecules. YouTube. [Link]

  • Quora. How many isomers are there of C7H12 and what are they? [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

  • Doc Brown's Chemistry. Isomers of C6H12. [Link]

  • UCLA Chemistry. IR: alkynes. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of benzofurans from 1-ethynyl-2-propoxybenzene

Executive Summary This Application Note details a high-efficiency protocol for the synthesis of 3-propylbenzofuran directly from 1-ethynyl-2-propoxybenzene . Unlike traditional methods that require deprotection of the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-efficiency protocol for the synthesis of 3-propylbenzofuran directly from 1-ethynyl-2-propoxybenzene . Unlike traditional methods that require deprotection of the phenol followed by cyclization (often resulting in material loss and extra steps), this protocol utilizes a Gold(I)-catalyzed migratory cycloisomerization . This "atom-economical" route induces a [1,2]-alkyl shift of the propoxy group’s propyl chain onto the benzofuran ring, simultaneously constructing the heterocycle and functionalizing the C3 position. This method is critical for medicinal chemists seeking to maintain lipophilicity in benzofuran scaffolds without employing exogenous alkylating agents.

Strategic Rationale & Mechanism

The Challenge of Ether Substrates

Synthesizing benzofurans from o-alkynylaryl ethers (like 1-ethynyl-2-propoxybenzene) typically presents a chemoselectivity challenge. Standard electrophilic cyclizations (e.g., Iodocyclization) often require a free phenol to proceed efficiently. If the ether is robust, the reaction may stall or lead to non-cyclized side products.

The Gold(I) Solution: Cationic Migratory Cyclization

We employ a cationic Gold(I) complex, generated in situ from [Au(IPr)Cl] and a silver salt (AgSbF₆ ). Gold(I) acts as a soft


-Lewis acid, selectively activating the alkyne triple bond.

Mechanistic Pathway:

  • 
    -Activation:  The 
    
    
    
    species coordinates to the alkyne (C1-C2).
  • 5-Endo-Dig Cyclization: The ether oxygen attacks the activated alkyne, forming a cyclic vinyl-gold intermediate (oxonium species).

  • [1,2]-Alkyl Migration: To neutralize the positive charge on the oxygen, the propyl group undergoes a [1,2]-shift from the oxygen to the adjacent C3 carbon.

  • Aromatization & Protodeauration: Elimination of the gold catalyst regenerates the aromatic system, yielding 3-propylbenzofuran.

Visualized Pathway (Graphviz)

BenzofuranSynthesis Start 1-Ethynyl-2- propoxybenzene Activation π-Alkyne Activation Start->Activation + Catalyst Au_Complex [Au(IPr)]+ Au_Complex->Activation Cyclization 5-Endo-Dig Cyclization Activation->Cyclization Oxonium Oxonium Intermediate Cyclization->Oxonium Migration [1,2]-Propyl Shift Oxonium->Migration Charge Neutralization Product 3-Propylbenzofuran Migration->Product - [Au]+

Figure 1: Mechanistic flow of the Gold(I)-catalyzed migratory cycloisomerization.

Experimental Protocol

Target Molecule: 3-Propylbenzofuran Starting Material: 1-Ethynyl-2-propoxybenzene (MW: 160.21 g/mol )

Reagents & Materials
  • Substrate: 1-Ethynyl-2-propoxybenzene (1.0 equiv, 160 mg, 1.0 mmol)

  • Catalyst Precursor: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) ([Au(IPr)Cl] ) (2 mol%, 12.4 mg)

  • Halide Scavenger: Silver Hexafluoroantimonate (AgSbF₆ ) (2 mol%, 6.9 mg)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous, 5.0 mL)

  • Inert Gas: Nitrogen or Argon (balloon pressure)

Step-by-Step Procedure
  • Catalyst Activation (In Situ):

    • In a glovebox or under a strict inert atmosphere, charge a flame-dried reaction vial with [Au(IPr)Cl] (2 mol%) and AgSbF₆ (2 mol%).

    • Add 1.0 mL of anhydrous DCE.

    • Stir at room temperature for 5–10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species.

  • Substrate Addition:

    • Dissolve 1-ethynyl-2-propoxybenzene (1.0 mmol) in the remaining 4.0 mL of anhydrous DCE.

    • Add the substrate solution to the catalyst mixture dropwise via syringe.

  • Reaction:

    • Seal the vial and stir at Room Temperature (25 °C) .

    • Note: If reaction kinetics are slow (monitored by TLC/LCMS), heat the mixture to 50 °C .

    • Monitor consumption of the starting material (TLC eluent: 5% EtOAc in Hexanes). Reaction is typically complete within 1–4 hours.

  • Workup:

    • Filter the reaction mixture through a short pad of Celite® to remove silver salts and gold residues.

    • Rinse the pad with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 2% EtOAc/Hexanes.

    • Product: 3-Propylbenzofuran is typically isolated as a clear to pale yellow oil.

Optimization & Data Validation

The following table summarizes the optimization parameters performed during method development. The choice of counter-ion and solvent is critical for the migration step.

Table 1: Reaction Optimization Matrix

EntryCatalyst (2 mol%)Additive (2 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1PPh₃AuClAgOTfToluene801245Slow migration; significant oligomerization.
2[Au(IPr)Cl]AgOTfDCE25672Better conversion; cleaner profile.
3 [Au(IPr)Cl] AgSbF₆ DCE 25 2 94 Optimal. Non-coordinating anion boosts rate.
4PtCl₂Toluene801860Requires heat; lower yield than Au.
5NoneDCE80240No reaction (Control).

Key Insight: The use of AgSbF₆ (Hexafluoroantimonate) provides a non-coordinating counter-ion that stabilizes the cationic gold intermediate more effectively than triflate (OTf), facilitating the difficult C-O bond cleavage/migration step.

Troubleshooting & Critical Controls

  • Moisture Sensitivity: While Gold(I) is generally tolerant of moisture compared to organolithiums, the cationic nature of the active species makes it susceptible to quenching by nucleophilic solvents (e.g., water, alcohols). Use strictly anhydrous DCE.

  • Regioselectivity: The [1,2]-shift is highly specific for the C3 position. If C3 is blocked, the reaction pathway changes (often leading to hydration of the alkyne).

  • Silver Removal: Ensure complete filtration of silver salts before NMR analysis, as paramagnetic silver species can broaden signals.

References

  • Gold(I)

    • Title: Gold(I)
    • Source: Organic & Biomolecular Chemistry, 2011.
    • URL:[Link]

  • Platinum-Catalyzed Analogues

    • Title: Pt-Catalyzed Cyclization of o-Alkynylphenyl Acetals/Ethers.[1]

    • Source: Journal of the American Chemical Society, 2005, 127, 15022.[1]

    • URL:[Link]

  • General Benzofuran Synthesis Review

    • Title: Recent Advances in the Synthesis of Benzofurans.[2][3][4][5][6][7][8][9]

    • Source: Molecules, 2023 (Review).
    • URL:[Link]

Sources

Application

Precision Synthesis of 3-Propylbenzofuran: Gold-Catalyzed Migratory Cycloisomerization of 1-Ethynyl-2-Propoxybenzene

Topic: Gold-catalyzed cyclization of 1-ethynyl-2-propoxybenzene Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gold-catalyzed cyclization of 1-ethynyl-2-propoxybenzene Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This application note details the protocol for the gold(I)-catalyzed cycloisomerization of 1-ethynyl-2-propoxybenzene to synthesize 3-propylbenzofuran . Unlike traditional cyclization methods that often require harsh basic conditions or pre-functionalized synthons, this gold-catalyzed pathway leverages a unique intramolecular carboalkoxylation mechanism involving a [1,3]-alkyl migration. This transformation exemplifies the "soft" Lewis acid character of gold, enabling high atom economy and functional group tolerance essential for late-stage pharmaceutical functionalization.

Scientific Background & Mechanism[1][2][3]

The Challenge of 3-Substituted Benzofurans

Benzofurans are privileged pharmacophores in medicinal chemistry, found in anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents. While 2-substituted benzofurans are readily accessible via Sonogashira coupling/cyclization sequences, 3-substituted benzofurans are synthetically more demanding, often requiring multi-step procedures involving directed metalation or Friedel-Crafts alkylations.

Gold-Catalyzed Solution

The reaction of o-alkynyl aryl ethers with cationic gold(I) catalysts provides a direct route to 3-substituted benzofurans. The mechanism diverges from the standard 6-endo-dig pathway (yielding chromenes) through a specific 5-endo-dig cyclization followed by a [1,3]-alkyl shift .

Mechanistic Pathway

The transformation proceeds through the following cascade:

  • 
    -Activation:  The cationic Au(I) species coordinates to the alkyne moiety of 1-ethynyl-2-propoxybenzene  (1).
    
  • 5-endo-dig Cyclization: The ether oxygen attacks the internal carbon of the activated alkyne, forming a zwitterionic oxonium/vinyl-gold intermediate (2). This step is formally anti-Baldwin but is permissible due to the geometric distortion induced by the gold catalyst.

  • [1,3]-Propyl Migration: To restore aromaticity and neutralize the oxonium species, the propyl group migrates from the oxygen to the C3-position (the vinyl-gold carbon). This migration is the critical stereoelectronic feature of this reaction.

  • Aromatization & Protodeauration: The resulting intermediate undergoes aromatization and loss of the gold catalyst to yield 3-propylbenzofuran (3).

GoldCatalysis Substrate 1-Ethynyl-2- propoxybenzene Au_Complex π-Au(I) Alkyne Complex Substrate->Au_Complex + [Au]+ Oxonium Oxonium/Vinyl-Au Intermediate (5-endo-dig) Au_Complex->Oxonium Cyclization Migration [1,3]-Propyl Migration Oxonium->Migration Rearrangement Product 3-Propylbenzofuran Migration->Product - [Au]+

Figure 1: Mechanistic pathway for the conversion of 1-ethynyl-2-propoxybenzene to 3-propylbenzofuran.

Experimental Protocol

Reagents and Materials
  • Substrate: 1-Ethynyl-2-propoxybenzene (>98% purity).

  • Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (PPh3)AuCl (CAS: 14243-64-2).

  • Activator: Silver Hexafluoroantimonate AgSbF6 (CAS: 26042-64-8).

  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

  • Purification: Silica gel (230-400 mesh), Pentane/Ether.

Catalyst Selection Rationale

While N-heterocyclic carbene (NHC) gold complexes (e.g., IPrAuCl) are highly active, the phosphine-based (PPh3)AuCl system is often preferred for this specific migration reaction to balance Lewis acidity. A highly reactive catalyst can sometimes promote competitive oligomerization of the electron-rich vinyl ether intermediate. AgSbF6 is selected over AgOTf to generate a non-coordinating counterion (


), maximizing the electrophilicity of the gold center.
Step-by-Step Procedure

Step 1: Catalyst Activation (In Situ)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh (PPh3)AuCl (2 mol%) and AgSbF6 (2 mol%).

  • Add anhydrous DCM (0.1 M concentration relative to substrate) under an argon atmosphere.

  • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [(PPh3)Au]+ SbF6-.

Step 2: Reaction Initiation

  • Dissolve 1-ethynyl-2-propoxybenzene (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the catalyst mixture.

  • Seal the tube and stir at Room Temperature (20-25°C) .

    • Note: Reaction progress is typically rapid (1–4 hours). Monitor via TLC (Pentane:Ether 95:5). The starting material (Rf ~0.8) will disappear, and a slightly more polar spot (Product, Rf ~0.6) will appear.

Step 3: Workup and Purification

  • Filter the reaction mixture through a short pad of Celite to remove silver salts and gold residues. Rinse with DCM.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify by flash column chromatography on silica gel (Eluent: Pentane -> 5% Diethyl Ether in Pentane).

  • Isolate 3-propylbenzofuran as a colorless oil.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Weigh (PPh3)AuCl & AgSbF6 Step2 Generate Active Catalyst in DCM (10 min) Step1->Step2 Step3 Add Substrate: 1-Ethynyl-2-propoxybenzene Step2->Step3 Step4 Stir at RT (1-4 Hours) Step3->Step4 Step5 Monitor TLC (Disappearance of SM) Step4->Step5 Step6 Filter through Celite Step5->Step6 Complete Step7 Flash Chromatography (Pentane/Ether) Step6->Step7 Step8 Isolate 3-Propylbenzofuran Step7->Step8

Figure 2: Operational workflow for the gold-catalyzed synthesis of 3-propylbenzofuran.

Data Analysis & Troubleshooting

Expected Results
ParameterSpecificationNotes
Yield 75% - 90%Lower yields may indicate moisture contamination.
Selectivity >20:1Favors 3-propylbenzofuran over 6-endo products (chromenes).
Reaction Time 1 - 4 HoursExtended times may lead to oligomerization.
Troubleshooting Guide

Issue 1: Formation of Unsubstituted Benzofuran

  • Cause: Presence of water.[2] Water can attack the oxonium intermediate, leading to dealkylation (loss of propanol) instead of migration.

  • Solution: Ensure DCM is freshly distilled or dried over molecular sieves (4Å). Flame-dry all glassware.

Issue 2: Low Conversion or Catalyst Decomposition

  • Cause: "Silver Mirror" formation or reduction of Au(I) to Au(0) (purple colloidal gold).

  • Solution: Perform the reaction in the dark (wrap flask in foil) as silver salts are photosensitive. Ensure the inert atmosphere (Argon/N2) is maintained strictly.

Issue 3: Formation of Chromene Byproducts

  • Cause: Competitive 6-endo-dig cyclization. This is more common with electron-deficient substrates or specific ligand effects.

  • Solution: Switch to a bulkier ligand like JohnPhos or IPr (NHC) if the phosphine catalyst shows poor regioselectivity, although (PPh3)AuCl is typically optimal for alkyl migrations.

References

  • Dubé, P., & Toste, F. D. (2005). Gold(I)-Catalyzed Cycloisomerization of o-Alkynylphenyl Ethers to 3-Substituted Benzofurans. Journal of the American Chemical Society, 127(41), 14172–14173. [Link]

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: Catalysis by Platinum and Gold π Acids. Angewandte Chemie International Edition, 46(19), 3410–3449. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446, 395–403. [Link]

Sources

Method

Sonogashira coupling protocols for 1-ethynyl-2-propoxybenzene

Technical Application Note: Optimized Sonogashira Architectures for 1-Ethynyl-2-Propoxybenzene Part 1: Executive Summary & Substrate Analysis 1.1 The Substrate: 1-Ethynyl-2-Propoxybenzene CAS: 39604-97-2[1] Role: Nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Sonogashira Architectures for 1-Ethynyl-2-Propoxybenzene

Part 1: Executive Summary & Substrate Analysis

1.1 The Substrate: 1-Ethynyl-2-Propoxybenzene

  • CAS: 39604-97-2[1]

  • Role: Nucleophilic component (Terminal Alkyne) in Sonogashira cross-coupling.[2]

  • Significance: A critical building block for benzofuran-based pharmacophores (e.g., PDE5 inhibitors, anti-arrhythmic agents) and liquid crystal mesogens. The propoxy chain provides enhanced lipophilicity compared to methoxy analogues, improving solubility in non-polar process solvents (toluene, heptane) while maintaining the electronic activation of the ortho-alkoxy group.

1.2 Chemoselectivity Challenges This substrate presents a specific "reactivity paradox" that dictates protocol selection:

  • Electronic Activation: The ortho-propoxy group is a strong Electron Donating Group (EDG). This increases the electron density on the alkyne, making it highly reactive toward oxidative homocoupling (Glaser coupling), a major side reaction.

  • Coordination Effects: The ether oxygen at the ortho position can act as a hemilabile ligand, potentially chelating the Pd(II) intermediate. While this can stabilize the catalyst, it may also retard the transmetalation step if the coordination sphere is overcrowded.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Catalysis)

Best for: Aryl Iodides, Bromides, and routine synthesis where <5% homocoupling is acceptable.

Rationale: This system utilizes the classic Sonogashira synergy.[3] The Cu(I) activates the terminal alkyne via


-coordination, lowering the pKa of the acetylenic proton (approx. 25) for facile deprotonation by the amine base. The ortho-propoxy group aids in solubility but requires strict oxygen exclusion to prevent copper-mediated dimerization.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Halide (Ar-X) 1.0 Electrophile (Limiting Reagent)
1-Ethynyl-2-Propoxybenzene 1.1 - 1.2 Nucleophile (Slight excess accounts for homocoupling)
Pd(PPh3)2Cl2 0.02 - 0.05 Pre-catalyst (Stable, robust)
CuI 0.01 - 0.02 Co-catalyst (Activates alkyne)
Triethylamine (Et3N) 3.0 Base & Solvent (or co-solvent)

| THF or DMF | Solvent | THF (reflux) for iodides; DMF (80°C) for bromides |

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with dry THF. Sparge with Argon for 15 minutes. Reason: Oxygen promotes Cu-catalyzed Glaser homocoupling of the electron-rich alkyne.

  • Catalyst Charge: Add Pd(PPh3)2Cl2 and CuI under positive Argon pressure. The solution typically turns yellow.

  • Substrate Addition: Add the Aryl Halide followed by 1-Ethynyl-2-Propoxybenzene via syringe.

  • Base Addition: Add Et3N last. Observation: A white precipitate (Et3N·HX) will begin to form as the reaction progresses.

  • Thermal Initiation:

    • For Aryl Iodides: Stir at Room Temperature (25°C) for 1 hour. If sluggish, heat to 40°C.

    • For Aryl Bromides: Heat to 60-80°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the alkyne (Rf ~0.6-0.7 in 10% EtOAc/Hex) and the appearance of the fluorescent coupling product.

    • Self-Validation: If a spot appears just below the solvent front that stains blue/brown with KMnO4 but is not the product, it is likely the 1,4-dipropoxy-diphenyldiacetylene (Glaser dimer).

  • Workup: Dilute with Et2O. Wash with saturated NH4Cl (aq) containing 1% EDTA or NH4OH. Reason: The ammonia/EDTA sequesters copper ions, turning the aqueous layer deep blue, preventing Cu contamination in the product.

Protocol B: The "High-Fidelity" Copper-Free Method

Best for: Pharmaceutical intermediates, scale-up, and preventing trace copper contamination.

Rationale: Eliminating copper precludes the formation of the copper acetylide intermediate, shutting down the primary pathway for homocoupling. This relies on a "carbopalladation" mechanism or direct deprotonation by a stronger base/active Pd species. We employ a bulky phosphine ligand to facilitate the oxidative addition of electron-rich aryl chlorides or deactivated bromides.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Halide 1.0 Electrophile
1-Ethynyl-2-Propoxybenzene 1.05 Nucleophile (Near stoichiometric efficiency)
Pd(OAc)2 0.02 Palladium source
XPhos or P(t-Bu)3 0.04 Bulky, electron-rich ligand
Cesium Carbonate (Cs2CO3) 2.0 Inorganic Base (Insoluble, requires vigorous stirring)

| Acetonitrile or Toluene | Solvent | Polar aprotic vs Non-polar (substrate dependent) |

Step-by-Step Methodology:

  • Pre-complexation: In a separate vial, mix Pd(OAc)2 and XPhos in the solvent for 10 minutes under Argon to generate the active Pd(0)-L species (often turns dark red/brown).

  • Main Charge: Add Aryl Halide, 1-Ethynyl-2-Propoxybenzene, and Cs2CO3 to the reaction vessel.

  • Catalyst Injection: Transfer the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 80°C (Acetonitrile) or 100°C (Toluene).

    • Note: The reaction is slower than the Cu-catalyzed variant but yields a cleaner profile.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd-black.

Part 3: Visualization & Logic

Mechanistic Pathway & Decision Logic

The following diagram illustrates the catalytic cycle and the decision matrix for choosing between Protocol A and B.

Sonogashira_Logic Start Substrate: 1-Ethynyl-2-Propoxybenzene Check_Halide Coupling Partner? Start->Check_Halide Proto_A Protocol A: Pd/Cu Catalysis Check_Halide->Proto_A Aryl Iodide/Bromide (Non-sensitive) Proto_B Protocol B: Cu-Free Method Check_Halide->Proto_B Aryl Chloride or Pharma Intermed. Mech_A Cu-Acetylide Cycle (Fast, Risk of Dimer) Proto_A->Mech_A Mechanism Product Target: Benzofuran Precursor Mech_A->Product High Yield (Requires O2 exclusion) Mech_B Pd-Activation Only (Slower, High Purity) Proto_B->Mech_B Mechanism Mech_B->Product High Purity (No Homocoupling)

Figure 1: Decision matrix for selecting the optimal catalytic architecture based on the electrophilic coupling partner.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or O2 ingressDegas solvent more rigorously; increase catalyst loading to 5 mol%.
Homocoupling (Dimer) Presence of O2 + CuSwitch to Protocol B (Cu-Free) or use slow addition of the alkyne.
Pd Black Precipitation Catalyst decompositionAdd excess ligand (PPh3) or switch to a bidentate ligand (dppe).
Sluggish Reaction (Ar-Cl) Oxidative addition failureUse electron-rich bulky ligands (XPhos, BrettPhos) and switch solvent to Dioxane.

Part 4: References

  • Sonogashira Coupling Overview. Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling Protocols. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides. MDPI. Retrieved from [Link][3]

  • 1-Ethynyl-2-Propoxybenzene Data. ChemSynthesis. Retrieved from [Link]

  • Copper-Free Sonogashira Methodologies. SynArchive. Retrieved from [Link]

Sources

Application

Click chemistry reactions using 1-ethynyl-2-propoxybenzene

Application Note: High-Efficiency Triazole Synthesis Using 1-Ethynyl-2-Propoxybenzene Executive Summary This technical guide details the optimization and application of 1-ethynyl-2-propoxybenzene (CAS: 1565713-18-9) in C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Triazole Synthesis Using 1-Ethynyl-2-Propoxybenzene

Executive Summary

This technical guide details the optimization and application of 1-ethynyl-2-propoxybenzene (CAS: 1565713-18-9) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard phenyl acetylenes are routine "click" substrates, the ortho-propoxy substituent in this molecule introduces specific steric and electronic factors that require tailored protocols. This moiety is a critical pharmacophore in medicinal chemistry, often serving as a lipophilic anchor in GPCR ligands and kinase inhibitors, and acts as a mesogenic core in liquid crystal engineering.

Chemical Profile & Reactivity Analysis

  • Molecule: 1-ethynyl-2-propoxybenzene[1]

  • Structure: An aromatic ring substituted with a terminal alkyne at position 1 and a propoxy ether chain at position 2.

  • Electronic Effect: The ortho-alkoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the alkyne, potentially accelerating the oxidative addition step in the catalytic cycle compared to electron-deficient alkynes.

  • Steric/Coordination Effect: The ortho-oxygen atom acts as a hemi-labile ligand. It can chelate to the Cu(I) center, stabilizing the intermediate copper acetylide but potentially retarding the entry of the azide if the catalyst loading is too low. The propoxy chain adds lipophilicity (

    
    ), necessitating organic co-solvents.
    

Mechanistic Insight: The "Ortho-Effect" in CuAAC

The standard CuAAC mechanism involves the formation of a copper(I) acetylide. With 1-ethynyl-2-propoxybenzene, the proximity of the ether oxygen allows for a transient 5-membered chelate ring with the copper center.

  • Advantage: Protects the Cu(I)-acetylide from oxidation (Glaser coupling side-reactions).

  • Challenge: Can block the coordination site required for the organic azide.

  • Solution: Use of a strongly binding polytriazole ligand (e.g., TBTA or THPTA) to outcompete the intramolecular oxygen chelation and maintain catalytic turnover.

CuAAC_Mechanism cluster_ortho Ortho-Propoxy Effect Start Reagents: 1-Ethynyl-2-propoxybenzene + Azide (R-N3) Cu_Coord Step 1: Cu(I) Coordination (π-complex) Start->Cu_Coord + Cu(I)L Acetylide Step 2: Cu-Acetylide Formation (Ortho-O Chelation Possible) Cu_Coord->Acetylide - Base-H Metallacycle Step 3: Metallacycle Formation (Rate Determining Step) Acetylide->Metallacycle + R-N3 (Ligand Exchange) Triazole_Cu Step 4: Cu-Triazole Intermediate Metallacycle->Triazole_Cu Ring Contraction Product Product: 1,4-Disubstituted-1,2,3-Triazole Triazole_Cu->Product Protonation/Dissociation Product->Cu_Coord Regenerate Cu(I)

Figure 1: Catalytic cycle highlighting the critical acetylide formation step where the ortho-propoxy group may influence copper coordination geometry.

Experimental Protocols

Protocol A: General Aqueous Synthesis (High Throughput)

Best for: Small scale library synthesis, water-soluble azides.

Reagents:

  • Alkyne: 1-ethynyl-2-propoxybenzene (1.0 equiv)

  • Azide: Organic azide of choice (1.0 – 1.1 equiv)

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1–5 mol%)

  • Reductant: Sodium Ascorbate (NaAsc) (10–20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Procedure:

  • Preparation: Dissolve 1-ethynyl-2-propoxybenzene (0.5 mmol, 80 mg) and the azide (0.5 mmol) in 2 mL of t-BuOH.

  • Initiation: Add 2 mL of water. If the alkyne oils out, add THF dropwise until a clear monophasic solution or a fine emulsion forms.

  • Catalyst Addition: Add freshly prepared aqueous NaAsc (1 M stock, 100 µL) followed immediately by aqueous CuSO₄ (1 M stock, 25 µL). The solution should turn bright yellow/orange (active Cu(I)).

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Note: The propoxy tail makes the product lipophilic. It will likely precipitate as a solid or oil.

  • Workup: Dilute with water (10 mL). If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and concentrate.

Protocol B: Lipophilic/Complex Scaffolds (Ligand-Accelerated)

Best for: Non-polar azides, highly functionalized drug intermediates, or if Protocol A is sluggish.

Reagents:

  • Catalyst Source: Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)₄]PF₆) OR CuI.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Solvent: DCM or THF.

Procedure:

  • Complexation: In a vial, premix [Cu(MeCN)₄]PF₆ (5 mol%) and TBTA (5 mol%) in dry DCM (1 mL) under nitrogen. Stir for 15 mins to form the active catalyst complex.

  • Substrate Addition: Add 1-ethynyl-2-propoxybenzene (0.5 mmol) and the azide (0.5 mmol) dissolved in DCM (2 mL).

  • Reaction: Stir at ambient temperature under an inert atmosphere (N₂/Ar) for 2–6 hours.

  • Purification: The reaction is often clean enough to be passed directly through a short silica plug to remove the copper, followed by evaporation.

Reaction Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Alkyne insolubility (Propoxy chain effect)Switch solvent to DMSO or THF/Water. Increase temperature to 40°C.
Glaser Coupling (Blue/Green Color) Oxidation of alkyne to diyneDegas solvents (sparge with Ar). Increase NaAsc to 50 mol% to keep Cu in +1 state.
Sluggish Kinetics Ortho-oxygen chelation inhibiting Azide bindingUse Protocol B . The TBTA ligand binds Cu strongly, preventing the ortho-oxygen from "poisoning" the catalyst.
Regioisomer Mix Thermal background reaction (rare)Ensure reaction is kept <50°C. CuAAC is strictly 1,4-regioselective.

Applications in Drug Discovery

The 1-(2-propoxyphenyl)-1,2,3-triazole motif is a bioisostere for amide or ester linkages in various therapeutic classes:

  • Kinase Inhibitors: The propoxy group fills hydrophobic pockets (e.g., the ribose binding pocket), while the triazole acts as a rigid linker mimicking the peptide bond.

  • GPCR Ligands: Used in dopamine and serotonin receptor antagonists where the ortho-alkoxy phenyl ring provides critical π-stacking and hydrophobic interactions.

  • Fragment-Based Drug Design (FBDD): 1-ethynyl-2-propoxybenzene is an ideal "fragment" for growing into the S1/S2 pockets of proteases via click chemistry.

Safety & Handling

  • Shock Sensitivity: While 1-ethynyl-2-propoxybenzene is stable, low molecular weight organic azides can be explosive. Adhere to the C/N > 3 rule (Carbon atom count should be at least 3 times the Nitrogen count).

  • Copper Waste: All aqueous waste containing copper must be disposed of as heavy metal waste.

  • Toxicology: The specific toxicology of 1-ethynyl-2-propoxybenzene is not fully characterized; handle as a potential irritant (H315, H319).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • BLD Pharm. (n.d.). 1-Ethynyl-2-propoxybenzene Product Data. Retrieved from BLD Pharm Catalog. Link

Sources

Method

Application Notes and Protocols: Electrophilic Iodocyclization of ortho-Alkynyl Aryl Ethers

Introduction: The Strategic Synthesis of Iodinated Benzofurans The electrophilic iodocyclization of ortho-alkynyl aryl ethers represents a powerful and atom-economical strategy for the synthesis of 2-substituted-3-iodobe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Iodinated Benzofurans

The electrophilic iodocyclization of ortho-alkynyl aryl ethers represents a powerful and atom-economical strategy for the synthesis of 2-substituted-3-iodobenzofurans. This class of heterocyclic compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules and natural products.[1][2][3][4] The resulting iodinated benzofurans are not merely stable products but also versatile synthetic intermediates, primed for further functionalization through well-established cross-coupling reactions, thus opening avenues for the rapid generation of diverse molecular libraries for biological screening.[3][5]

These cyclization reactions are characterized by their mild conditions, high efficiency, and the ability to tolerate a broad range of functional groups.[1] The strategic introduction of an iodine atom onto the benzofuran core provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formations, making this methodology a cornerstone in the synthesis of complex molecular architectures.

Mechanistic Insights: The Rationale Behind the Reaction

The electrophilic iodocyclization of ortho-alkynyl aryl ethers proceeds through a well-accepted stepwise mechanism involving the activation of the alkyne by an electrophilic iodine species.[6] The reaction is generally believed to follow a 5-endo-dig cyclization pathway, which is favored according to Baldwin's rules.

The key mechanistic steps are as follows:

  • Activation of the Alkyne: An electrophilic iodine species, such as molecular iodine (I₂) or a more reactive iodine source like N-iodosuccinimide (NIS) or bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆), reacts with the electron-rich alkyne triple bond to form a cyclic iodonium ion intermediate.[6][7]

  • Intramolecular Nucleophilic Attack: The tethered aryl ether oxygen atom then acts as an intramolecular nucleophile, attacking the iodonium ion. This intramolecular cyclization is kinetically favored due to the proximity of the reacting centers.

  • Rearomatization and Product Formation: The subsequent loss of a proton from the oxonium ion intermediate leads to the formation of the stable, aromatic 3-iodobenzofuran product.

The choice of the iodine source can significantly impact the reaction rate and yield. For instance, highly reactive agents like [I(coll)₂]PF₆ can facilitate the reaction at room temperature in a matter of seconds.[1]

Electrophilic_Iodocyclization_Mechanism Start ortho-Alkynyl Aryl Ether + I+ Iodonium Iodonium Ion Intermediate Start->Iodonium Electrophilic Attack Oxonium Oxonium Ion Intermediate Iodonium->Oxonium 5-endo-dig Cyclization Product 3-Iodobenzofuran Oxonium->Product Deprotonation

Figure 1: Mechanism of Electrophilic Iodocyclization.

Experimental Protocols

Protocol 1: General Procedure for the Iodocyclization of ortho-Alkynylphenols using Molecular Iodine

This protocol is adapted from methodologies that utilize molecular iodine for the cyclization of the corresponding phenols, which are immediate precursors to the target ethers.[8]

Materials:

  • ortho-Alkynylphenol (1.0 mmol)

  • Molecular Iodine (I₂) (1.2 mmol)

  • Sodium Bicarbonate (NaHCO₃) (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ortho-alkynylphenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add sodium bicarbonate (2.0 mmol).

  • Add molecular iodine (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-iodobenzofuran.

Protocol 2: Rapid Iodocyclization of ortho-Alkynyl Aryl Ethers using a Highly Reactive Iodine Source

This protocol is based on the use of a more electrophilic iodine reagent for faster and often higher-yielding reactions.[1]

Materials:

  • ortho-Alkynyl aryl ether (e.g., ethoxyethyl ether-substituted) (0.5 mmol)

  • Bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆) (0.6 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ortho-alkynyl aryl ether (0.5 mmol) in dichloromethane (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Add bis(2,4,6-collidine)iodonium hexafluorophosphate (0.6 mmol) to the solution at room temperature with vigorous stirring.

  • The reaction is often instantaneous (within seconds to a few minutes). Monitor by TLC for completion.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3-iodobenzofuran.

Data Presentation: Substrate Scope and Yields

The electrophilic iodocyclization of ortho-alkynyl aryl ethers and related phenols is a versatile reaction with a broad substrate scope. The following table summarizes representative examples found in the literature.

EntrySubstrateIodine SourceBaseSolventTimeYield (%)
12-EthynylphenolI₂NaHCO₃CH₂Cl₂1 h95
22-(Phenylethynyl)phenolI₂NaHCO₃CH₂Cl₂1.5 h92
31-Ethoxy-2-(phenylethynyl)benzene[I(coll)₂]PF₆-CH₂Cl₂< 5 min98
41-Methoxy-2-(prop-1-yn-1-yl)benzeneNIS-CH₂Cl₂30 min85

Applications in Drug Development

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Amiodarone, an antiarrhythmic agent, is a prominent example of a drug containing a benzofuran moiety.[2] The biological activities of benzofuran derivatives are diverse and include anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties.[1][4]

The iodocyclization methodology provides a direct route to 3-iodobenzofurans, which are valuable precursors for the synthesis of novel drug candidates. For example, libraries of multi-substituted benzofurans have been synthesized using this approach and screened for their anti-hepatitis C virus (HCV) activity, leading to the identification of potent inhibitors.[3]

Workflow Start ortho-Alkynyl Aryl Ether Reaction Electrophilic Iodocyclization Start->Reaction Product 3-Iodobenzofuran Reaction->Product Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Product->Coupling Library Diverse Benzofuran Library Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Figure 2: Drug Discovery Workflow.

Conclusion

The electrophilic iodocyclization of ortho-alkynyl aryl ethers is a highly reliable and efficient method for the synthesis of 3-iodobenzofurans. The mild reaction conditions, broad substrate tolerance, and the synthetic versatility of the iodinated products make this reaction an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and mechanistic understanding provided herein offer a solid foundation for the application of this powerful transformation in the pursuit of novel therapeutic agents.

References

  • Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Organic & Biomolecular Chemistry. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC - PubMed Central. [Link]

  • Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. Beilstein Journals. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]

  • Ring Formation by 5-endo-dig Cyclization. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • Aryl-Aryl Cross-Coupling Reactions without Reagents or Catalysts: Photocyclization of ortho-Iodoaryl Ethers and Related Compounds via Triplet Aryl Cation Intermediates. Chemical Communications (RSC Publishing). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Iodine-mediated regioselective 5-endo-dig electrophilic cyclization reaction of selenoenynes: synthesis of selenophene derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. ResearchGate. [Link]

Sources

Application

Application Note: Optimized CuAAC Reaction Conditions for ortho-Propoxyphenylacetylene

Executive Summary This guide details the optimized protocols for performing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-ethynyl-2-propoxybenzene (ortho-propoxyphenylacetylene) as the alkyne sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for performing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-ethynyl-2-propoxybenzene (ortho-propoxyphenylacetylene) as the alkyne substrate.

Contrary to intuitive concerns regarding steric hindrance at the ortho position, field data and kinetic studies indicate that ortho-alkoxy substituted phenylacetylenes exhibit reaction rates comparable to their meta and para counterparts, often reaching full conversion in under 30 minutes. The primary challenge with the propoxy derivative is solubility , not reactivity. The lipophilic propoxy tail necessitates specific solvent systems to prevent substrate precipitation and "oiling out" before the catalytic cycle completes.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Substrate Properties[2][7][9]
  • Compound: 1-ethynyl-2-propoxybenzene

  • Structure: Phenyl ring substituted with a terminal alkyne at C1 and a propoxy ether group at C2.

  • Electronic Effect: The ortho-propoxy group is an electron-donating group (EDG) via resonance. This increases electron density at the alkyne terminus, potentially raising the pKa slightly relative to phenylacetylene. However, CuAAC is robust enough that this electronic perturbation is negligible for yield.

  • Steric Effect: While ortho substitution creates bulk, the linear nature of the alkyne keeps the reaction center accessible. Literature confirms that o-OMe analogs react rapidly; the propoxy group behaves similarly but adds significant lipophilicity.

The Solubility Challenge

The propyl chain renders this substrate poorly soluble in pure aqueous media. Standard "Click" conditions (pure water or 5% alcohol) will fail due to phase separation. The protocols below prioritize homogeneity to ensure the copper catalyst encounters both reactants.

Mechanistic Pathway & Ortho-Effect Visualization

The following diagram illustrates the catalytic cycle, highlighting where the ortho-propoxy group interacts with the copper center. Note that the oxygen atom can weakly coordinate with the copper, potentially stabilizing the intermediate, though not inhibiting turnover.

CuAAC_Mechanism cluster_ortho Ortho-Propoxy Effect Start Reagents: o-Propoxyphenylacetylene + Azide (R-N3) Pi_Complex Cu(I)-Alkyne π-Complex Start->Pi_Complex Coordination Cu_I Cu(I) Species (Active Catalyst) Cu_I->Pi_Complex enters cycle Acetylide Copper(I) Acetylide Pi_Complex->Acetylide Deprotonation (Base/Solvent) Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide (R-N3) Regioselective Step Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonation & Reductive Elimination Product->Cu_I Catalyst Regeneration Note Propoxy oxygen may weakly chelate Cu, stabilizing the acetylide. Note->Acetylide

Figure 1: Catalytic cycle of CuAAC showing the entry point of the ortho-propoxyphenylacetylene substrate.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic Mix)

Best for: General synthesis, screening, and reactions with water-soluble or moderately polar azides. Mechanism: Uses CuSO₄ reduced in situ by Sodium Ascorbate (NaAsc) to generate Cu(I).[1]

Reagents Required
ReagentEquivalentsRole
Alkyne (o-Propoxyphenylacetylene)1.0 eqSubstrate
Azide (R-N₃)1.0 - 1.2 eqCoupling Partner
CuSO₄[2][3][4][5][6][7] · 5H₂O 5 - 10 mol%Pre-catalyst
Sodium Ascorbate (NaAsc) 10 - 20 mol%Reducing Agent
Solvent System tBuOH : H₂O (1:1)Solvent
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve CuSO₄ · 5H₂O in distilled water (e.g., 100 mM stock).

    • Dissolve Sodium Ascorbate in distilled water (freshly prepared, 500 mM stock).

  • Substrate Dissolution:

    • In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in tert-Butanol (tBuOH) .

    • Critical Step: Add an equal volume of water. If the solution turns cloudy (oiling out), add minimal THF dropwise until clear. Homogeneity is vital.

  • Catalyst Addition:

    • Add the CuSO₄ solution (5 mol%).

    • Add the Sodium Ascorbate solution (10 mol%). The mixture should turn bright yellow/orange initially.

  • Reaction:

    • Stir vigorously at Room Temperature (25°C) .

    • Monitor via TLC or LC-MS. For ortho-substituted alkynes, reaction is typically complete in 30–60 minutes .

  • Work-up:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Lipophilic Conditions (Non-Aqueous)

Best for: Highly hydrophobic azides or when the propoxy group causes precipitation in aqueous buffers. Mechanism: Uses Cu(I) directly, stabilized by a ligand (TBTA) to prevent oxidation and aggregation in organic solvents.

Reagents Required
ReagentEquivalentsRole
Alkyne 1.0 eqSubstrate
Azide 1.0 eqCoupling Partner
CuI (Copper Iodide) 5 mol%Catalyst
TBTA (Ligand) 5 mol%Catalyst Stabilizer
Base DIPEA (1-2 eq)Accelerant (Optional)
Solvent THF or DCMSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a separate small vial, mix CuI and TBTA in the chosen solvent (THF) for 5 minutes. The solution should be clear.

  • Reaction Setup:

    • Dissolve Alkyne and Azide in THF.

    • Add the CuI/TBTA complex solution to the reaction mixture.

    • Optional: Add 1.0 eq of DIPEA if the reaction is sluggish (rarely needed for this substrate).

  • Inert Atmosphere:

    • Flush the headspace with Nitrogen or Argon. Cu(I) is sensitive to oxidation in the absence of ascorbate.

  • Monitoring:

    • Stir at RT for 2–4 hours.

    • Note: Without water/ascorbate, kinetics may be slightly slower than Protocol A but solubility is guaranteed.

Comparative Data & Troubleshooting

Reaction Rate Comparison

The following table summarizes literature-derived kinetic trends for substituted phenylacetylenes under standard CuAAC conditions.

Substrate SubstituentRelative Rate (vs. H)Time to >95% Conv.Notes
Unsubstituted (H) 1.015-30 minBaseline.
Para-Methoxy (p-OMe) ~0.9520-30 minElectronic donation slightly reduces rate.
Ortho-Methoxy (o-OMe) ~0.9030-45 minMinimal steric penalty; high yield.
Ortho-Propoxy (o-OPr) ~0.85 30-60 min Solubility is the main rate-limiting factor.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Cloudy Reaction Mixture "Oiling out" of the lipophilic alkyne.Add THF or DMSO until clear. Do not proceed in biphasic systems.
Green/Blue Solution Oxidation of Cu(I) to inactive Cu(II).[1]Add more NaAsc (5-10 mol%). Flush headspace with N₂.
Incomplete Conversion Catalyst death or chelation.Increase catalyst loading to 10 mol% Cu / 20 mol% NaAsc.
Byproduct Formation Oxidative homocoupling of alkynes (Glaser coupling).Ensure strict anaerobic conditions or excess ascorbate is present.

Workflow Logic Diagram

This decision tree assists in selecting the correct protocol based on the specific azide partner and available resources.

Protocol_Selection Input Select Azide Partner WaterSol Water Soluble / Polar (e.g., PEG-N3, Sugar-N3) Input->WaterSol Lipophilic Lipophilic / Non-Polar (e.g., Benzyl-N3, Lipid-N3) Input->Lipophilic ProtoA Protocol A: tBuOH/H2O + CuSO4/Asc WaterSol->ProtoA Standard Check Check Solubility of Alkyne Lipophilic->Check ProtoB Protocol B: THF/DCM + CuI/TBTA Check->ProtoA Soluble in 1:1 mix Check->ProtoB Precipitates

Figure 2: Decision matrix for selecting the optimal CuAAC protocol.

Safety & Handling

  • Organic Azides: Low molecular weight organic azides can be explosive. Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (C/N > 3). Work behind a blast shield if scaling up >1 gram.

  • Copper Waste: Copper is toxic to aquatic life. Dispose of all aqueous waste in designated heavy metal waste containers.

  • Propoxy-Alkyne: Generally stable, but store at 4°C to prevent slow polymerization or oxidation over months.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Lau, Y. H., et al. (2011). CuAAC functionalization of azide-tagged peptide linkers. Chemical Science, 2, 2219-2223. (Demonstrates steric tolerance of CuAAC). Link

  • Presoslki, S., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Diez-Gonzalez, S. (2011). Catalytic Applications of Copper(I) Complexes in the Click Reaction. Catalysis Science & Technology. (Discusses ligand effects on lipophilic substrates). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Cyclization of 1-Ethynyl-2-propoxybenzene

Welcome to the technical support center for navigating the challenges of regioselectivity in the intramolecular cyclization of 1-ethynyl-2-propoxybenzene. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of regioselectivity in the intramolecular cyclization of 1-ethynyl-2-propoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction for the synthesis of benzofuran derivatives. By understanding the underlying principles and troubleshooting common issues, you can achieve higher yields of your desired regioisomer.

The cyclization of 1-ethynyl-2-propoxybenzene is a powerful method for constructing the benzofuran scaffold, a core structure in many biologically active compounds. However, this reaction can often lead to a mixture of two regioisomers: the desired 2-methyl-7-propoxybenzofuran (the exo product) and the undesired 3-methyl-7-propoxybenzofuran (the endo product). Controlling the regioselectivity of this transformation is paramount for efficient and scalable synthesis.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter in the laboratory.

Troubleshooting Guide

Here, we address common problems encountered during the cyclization of 1-ethynyl-2-propoxybenzene and provide actionable solutions based on established chemical principles.

Problem 1: My reaction yields a mixture of 2-methyl- and 3-methyl-7-propoxybenzofuran with poor regioselectivity.

Possible Cause: The formation of regioisomers is a frequent challenge in intramolecular hydroalkoxylation reactions.[1] The regioselectivity is influenced by a delicate balance of steric and electronic factors of the reactants and the reaction conditions.[2][3] The choice of catalyst is often the most critical parameter.

Troubleshooting Steps:

  • Catalyst Selection is Key: The choice of metal catalyst and its ligand system is the most significant factor influencing regioselectivity in alkyne hydroalkoxylation.[4]

    • Gold and Platinum Catalysts: Cationic gold(I) and platinum(II) complexes are well-known to activate alkynes towards nucleophilic attack.[4][5] For terminal alkynes, the electronic bias generally favors the formation of the exo product (2-substituted benzofuran). This is due to the preferential attack of the nucleophile at the more electron-deficient internal carbon of the alkyne-metal complex.[3][6]

    • Iron Catalysts: Certain iron complexes have been shown to favor the endo cyclization, proceeding through a vinylidene intermediate.[7]

    • Palladium Catalysts: Palladium complexes can also be employed, often favoring the exo product.[8]

  • Ligand Modification: The steric and electronic properties of the ligands attached to the metal center can dramatically influence the regiochemical outcome.

    • Bulky Ligands: Employing sterically demanding ligands can disfavor the transition state leading to the endo product, thereby enhancing the formation of the 2-methyl isomer.

    • Electron-Donating vs. Electron-Withdrawing Ligands: The electronic nature of the ligands can modulate the electrophilicity of the activated alkyne, subtly influencing the site of nucleophilic attack.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. A systematic screening of solvents (e.g., toluene, dioxane, acetonitrile, dichloromethane) is recommended.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable product.

  • Consider Additives: The addition of co-catalysts or additives can sometimes steer the reaction towards a specific regioisomer.[9] For instance, the presence of a mild acid or base can alter the reaction mechanism or the state of the catalyst.

Problem 2: The reaction is sluggish, resulting in low conversion of the starting material.

Possible Cause: Insufficient catalyst activity or suboptimal reaction conditions can lead to poor conversion rates.

Troubleshooting Steps:

  • Increase Catalyst Loading: While aiming for low catalyst loadings is economically desirable, a modest increase (e.g., from 1 mol% to 5 mol%) can significantly improve the reaction rate without compromising selectivity.

  • Elevate the Reaction Temperature: If lower temperatures were initially employed to enhance selectivity, a gradual increase in temperature can boost the reaction rate. Monitor the regioselectivity at each temperature increment to find an optimal balance.

  • Ensure Anhydrous Conditions: Many organometallic catalysts are sensitive to moisture. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Activate the Catalyst: Some catalysts require pre-activation. Consult the literature for the specific catalyst you are using to determine if an activation step is necessary.

Problem 3: I am observing the formation of undesired side products, such as dimers or polymers of the starting material.

Possible Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.

Troubleshooting Steps:

  • Employ High Dilution: Running the reaction at a lower concentration (e.g., 0.01 M to 0.1 M) will favor the intramolecular pathway over intermolecular side reactions.

  • Slow Addition of Substrate: Adding the 1-ethynyl-2-propoxybenzene solution slowly to the reaction mixture containing the catalyst can help maintain a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

  • Optimize Catalyst Choice: Some catalysts may be more prone to promoting side reactions. Experimenting with different metal catalysts (e.g., switching from a highly active gold catalyst to a milder palladium catalyst) may mitigate this issue.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cyclization of 1-ethynyl-2-propoxybenzene.

Q1: What is the general mechanism for the metal-catalyzed cyclization of 1-ethynyl-2-propoxybenzene?

A1: The generally accepted mechanism for catalysts like gold(I) and platinum(II) involves the following key steps:

  • π-Activation of the Alkyne: The metal catalyst coordinates to the alkyne, making it more electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The oxygen atom of the propoxy group attacks the activated alkyne. This can occur in two ways, leading to the different regioisomers:

    • 5-exo-dig cyclization: Attack at the internal carbon of the alkyne leads to a five-membered ring intermediate, which ultimately forms the 2-methyl-7-propoxybenzofuran.

    • 6-endo-dig cyclization: Attack at the terminal carbon of the alkyne results in a six-membered ring intermediate, which rearranges to form the 3-methyl-7-propoxybenzofuran.[10]

  • Protodemetalation: The resulting organometallic intermediate undergoes protonolysis to release the benzofuran product and regenerate the active catalyst.

Q2: How does the propoxy group influence the regioselectivity of the cyclization?

A2: The propoxy group primarily acts as the internal nucleophile. Its steric bulk is generally not significant enough to be the dominant factor in controlling regioselectivity, especially when compared to the influence of the catalyst and its ligands. However, its electron-donating nature can influence the overall electron density of the aromatic ring.

Q3: Are there any non-metal-catalyzed methods to achieve this cyclization?

A3: While metal-catalyzed methods are the most common and generally most efficient, some acid-catalyzed cyclizations have been reported. However, these often require harsh conditions and may offer less control over regioselectivity. Radical cyclizations are another possibility, though they may lead to different product profiles.[11]

Q4: How can I reliably quantify the ratio of the two regioisomers?

A4: The most common and reliable methods for quantifying the regioisomeric ratio are:

  • ¹H NMR Spectroscopy: The proton signals of the methyl groups and the protons on the furan ring will have distinct chemical shifts for the two isomers, allowing for integration and determination of their relative amounts.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the two isomers can be separated chromatographically, these methods provide excellent quantitative data.

Data Presentation

The following table summarizes the effect of different catalyst systems on the regioselectivity of intramolecular alkyne hydroalkoxylation, based on general trends reported in the literature.

Catalyst SystemPredominant RegioisomerTypical Reaction ConditionsReference
AuCl(PPh₃)/AgOTf2-methyl (exo)Dichloromethane, room temp.[4]
PtCl₂2-methyl (exo)Toluene, 80 °C[3][6]
[Fe(Cp*)(PCy₂NPh₂)(MeCN)]PF₆3-methyl (endo)Acetonitrile, elevated temp.[7]
PdCl₂(PPh₃)₂2-methyl (exo)Toluene, reflux[8]

Experimental Protocols

General Procedure for Gold(I)-Catalyzed 5-exo-dig Cyclization

This protocol is a representative example and may require optimization for your specific setup.

  • To an oven-dried Schlenk flask under an argon atmosphere, add the gold(I) catalyst (e.g., AuCl(PPh₃), 1-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 1-5 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene, to achieve a substrate concentration of 0.05 M).

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.

  • Slowly add a solution of 1-ethynyl-2-propoxybenzene (1.0 equivalent) in the same anhydrous solvent via a syringe pump over 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired 2-methyl-7-propoxybenzofuran.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing pathways in the cyclization of 1-ethynyl-2-propoxybenzene.

G cluster_0 Reaction Pathways Start 1-Ethynyl-2-propoxybenzene + Catalyst Activated Activated Alkyne Intermediate Start->Activated Exo 5-exo-dig Cyclization Activated->Exo Favored by bulky ligands, Au(I), Pt(II) catalysts Endo 6-endo-dig Cyclization Activated->Endo Favored by some Fe catalysts Product_Exo 2-Methyl-7-propoxybenzofuran (Desired Product) Exo->Product_Exo Product_Endo 3-Methyl-7-propoxybenzofuran (Undesired Product) Endo->Product_Endo

Caption: Competing 5-exo-dig and 6-endo-dig cyclization pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting poor regioselectivity.

G start Poor Regioselectivity Observed catalyst Change Catalyst System (e.g., Au, Pt, Pd) start->catalyst ligand Modify Ligand (Steric/Electronic Properties) catalyst->ligand If still poor success Improved Regioselectivity catalyst->success Success temp Lower Reaction Temperature ligand->temp If still poor ligand->success Success concentration Decrease Substrate Concentration temp->concentration If still poor temp->success Success solvent Screen Different Solvents concentration->solvent If still poor concentration->success Success solvent->success Success

Caption: A systematic workflow for optimizing regioselectivity.

References

Sources

Optimization

Technical Support Center: Sonogashira Coupling with Sterically Hindered Ortho-Alkynes

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly ortho-substituted alkynes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this powerful C-C bond-forming reaction and achieve higher yields.

Introduction: The Challenge of Steric Hindrance in Sonogashira Couplings

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] While highly efficient for a wide range of substrates, its success can be significantly hampered by steric hindrance, especially when dealing with ortho-substituted aryl halides or, as we will focus on here, ortho-substituted alkynes.

The proximity of a bulky group to the reactive alkyne moiety can impede the approach of the catalytic species, slowing down or even inhibiting the key steps of the catalytic cycle. This often leads to low yields, incomplete conversion, and the formation of undesired side products, most notably the Glaser-Hay homocoupling of the alkyne. This guide will provide you with the expert insights and field-proven strategies to overcome these challenges.

Troubleshooting Guide: Addressing Common Issues

This section is designed in a question-and-answer format to directly address the most common problems encountered during the Sonogashira coupling of sterically hindered ortho-alkynes.

Q1: My reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue when dealing with sterically demanding substrates. The root cause often lies in an insufficiently reactive catalytic system that cannot overcome the steric barrier. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Catalyst and Ligand System:

  • The Ligand is Key: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be suitable for sterically hindered substrates. The combination of bulky and electron-rich ligands has been shown to achieve more efficient Sonogashira couplings.[3] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), cataCXium® A, or SPhos. These have demonstrated success in challenging coupling reactions.

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes. They have been successfully employed in Sonogashira reactions, particularly in copper-free systems.[3]

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they can be less effective for hindered substrates.[3] Consider using more modern, air-stable pre-catalysts that rapidly form the active monoligated species, such as [DTBNpP]Pd(crotyl)Cl.[4]

2. Optimize the Reaction Conditions:

  • Increase the Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance. However, be mindful of potential side reactions and substrate decomposition. A systematic screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) is recommended.

  • Choice of Base: The base plays a crucial role in the deprotonation of the terminal alkyne.[5] For sterically hindered substrates, a stronger or bulkier base may be required.

    • Recommendation: If you are using a milder base like triethylamine (Et₃N), consider switching to a stronger or more sterically hindered amine base such as diisopropylethylamine (DIPEA), piperidine, or DBU.[4][6] In some cases, inorganic bases like Cs₂CO₃ or K₂CO₃ in combination with an appropriate solvent can also be effective.[3]

  • Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Recommendation: While THF and DMF are common, consider screening other solvents. For instance, polar aprotic solvents like DMSO have been shown to be effective in some challenging Sonogashira couplings.[4] Toluene can also be a good choice, particularly with inorganic bases.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos, NHC) start->ligand temp Increase Reaction Temperature ligand->temp base Use Stronger/Bulkier Base (e.g., DIPEA, DBU, Cs2CO3) temp->base solvent Screen Solvents (e.g., DMSO, Toluene) base->solvent success Improved Yield solvent->success

Caption: A systematic approach to troubleshooting low conversion.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I suppress this side reaction?

The formation of a diyne through the homocoupling of your starting alkyne is a common and frustrating side reaction, particularly in copper-catalyzed Sonogashira reactions. This occurs when the copper acetylide intermediate reacts with another molecule of the alkyne instead of the palladium complex.

1. Go Copper-Free:

  • The most effective strategy to eliminate Glaser homocoupling is to remove the copper co-catalyst from the reaction. Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to homocoupling.[2][7]

  • Mechanism without Copper: In the absence of copper, the deprotonation of the alkyne is thought to occur directly on the palladium center after the formation of a π-alkyne-palladium complex.[3]

2. If a Copper-Free Reaction is Not Feasible:

  • Minimize Oxygen: The presence of oxygen can promote the oxidative homocoupling of alkynes. Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon.

  • Control the Addition of the Alkyne: Slow addition of the alkyne to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

  • Use a Protecting Group: For precious or highly sensitive alkynes, consider using a trimethylsilyl (TMS) protected alkyne.[1] The TMS group prevents homocoupling. The coupling reaction is performed, and the TMS group is then removed in a subsequent step, often in the same pot, using a fluoride source like TBAF or a base like K₂CO₃ in methanol.[8]

Frequently Asked Questions (FAQs)

Q: Which palladium source is best for my sterically hindered ortho-alkyne?

A: While traditional sources like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can work, they often require higher catalyst loadings.[3] For challenging substrates, consider using a more active pre-catalyst that readily forms the catalytically active monoligated Pd(0) species. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ in combination with a bulky, electron-rich ligand is an excellent choice.[3] Air-stable pre-catalysts like [DTBNpP]Pd(crotyl)Cl are also highly effective and convenient.[4]

Q: What is the optimal Pd catalyst loading?

A: For standard Sonogashira reactions, catalyst loading is typically 1-5 mol%.[3] However, for highly challenging sterically hindered substrates, you may need to increase the loading. It is always best to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is not proceeding to completion. Some highly active catalyst systems can achieve good yields with as little as 0.1 mol% or even lower.[9]

Q: How do I choose the right base for my reaction?

A: The choice of base depends on your specific substrates and reaction conditions.

  • Amine bases: Triethylamine is a common choice, but for sterically hindered substrates, bulkier amines like DIPEA or piperidine are often more effective.[4][6]

  • Inorganic bases: Bases like K₂CO₃, Cs₂CO₃, or even NaOAc can be very effective, especially in copper-free systems.[3][4] The choice of inorganic base may necessitate a change in solvent to ensure sufficient solubility.

Q: I am coupling an ortho-alkyne with an ortho-substituted aryl halide. What additional challenges should I expect?

A: This represents a "doubly hindered" system, which is extremely challenging. In such cases, you will likely need to employ all the strategies for overcoming steric hindrance simultaneously: a highly active catalyst system with a bulky, electron-rich ligand (or an NHC ligand), a strong base, elevated temperatures, and potentially a copper-free protocol to minimize side reactions. Be prepared for longer reaction times and potentially lower yields even under optimized conditions.

Data-Driven Catalyst/Ligand Selection

While a comprehensive comparative study for all ortho-alkynes is not available, the following table summarizes reported successful couplings of sterically hindered substrates, providing a starting point for your own optimizations.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
o-Iodobenzyl alcoholPhenylacetylenePd(OAc)₂ / m-TPPTCEt₃NMeCN/H₂O95[7]
4-Bromo-3-methylanisolePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO97[4]
1-Bromo-2-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF85[10]
1-Iodo-2-nitrobenzenePhenylacetylenePd(OAc)₂ / CuIDABCOMeCN93[9]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from a procedure using a modern, air-stable palladium pre-catalyst, which is well-suited for challenging substrates.[4]

Reagents:

  • Ortho-substituted alkyne (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and the palladium pre-catalyst [DTBNpP]Pd(crotyl)Cl (2 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMSO via syringe to dissolve the solids.

  • Add the ortho-substituted alkyne (1.2 equiv) via syringe.

  • Add the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv), via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-18 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Copper-Free Sonogashira

A 1. Add Aryl Bromide and Pd Pre-catalyst to Vial B 2. Purge with Inert Gas A->B C 3. Add Anhydrous DMSO B->C D 4. Add ortho-Alkyne C->D E 5. Add Base (TMP) D->E F 6. Stir at Room Temperature E->F G 7. Monitor Reaction Progress F->G H 8. Work-up and Extraction G->H I 9. Purification H->I

Caption: Step-by-step workflow for the copper-free protocol.

Protocol 2: Classic Sonogashira Coupling with a Copper Co-catalyst

This protocol is a more traditional approach and can be effective if a copper-free system is not providing the desired results.[10]

Reagents:

  • Ortho-substituted alkyne (1.1 equiv)

  • Aryl iodide (1.0 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add the ortho-substituted alkyne (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash the pad with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

Understanding the catalytic cycles can help in rationalizing the troubleshooting strategies.

The Catalytic Cycles of the Sonogashira Reaction

G cluster_0 Palladium Cycle cluster_1 Copper Cycle (if present) A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (from Cu-cycle or directly in Cu-free) C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Product Ar-C≡CR G H-C≡CR I Cu-C≡CR G->I H Cu(I)X H->I I->D to Pd-cycle J Base J->I Deprotonation

Caption: Simplified catalytic cycles for the Sonogashira reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[3] This is followed by transmetalation, where the acetylide group is transferred to the palladium center. In copper-catalyzed reactions, this occurs from a copper acetylide intermediate formed in a separate copper cycle.[3] In copper-free systems, the alkyne coordinates to the palladium complex and is deprotonated directly.[3] The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[5] Steric hindrance can slow down any of these steps, particularly the oxidative addition and transmetalation/alkyne coordination.

References

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link] ethynylaniline_via_sonogashira_Cross_Coupling

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 29, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Ye, Z., Chen, M., Wang, L., & He, W. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(11), 4749–4754. [Link]

  • Wang, C., Feng, Y., & Zhang, J. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4968. [Link]

  • Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Lee, C. H., & Biscoe, M. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348–5351. [Link]

Sources

Troubleshooting

Purification methods for 1-ethynyl-2-propoxybenzene from reaction mixtures

Ticket ID: #PUR-882-EPB Subject: Optimization of Workup and Isolation Protocols for 1-Ethynyl-2-Propoxybenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-EPB Subject: Optimization of Workup and Isolation Protocols for 1-Ethynyl-2-Propoxybenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering challenges in the purification of 1-ethynyl-2-propoxybenzene (CAS: 39604-97-2). Based on the structure—a lipophilic aryl ether with a reactive terminal alkyne—impurities likely include metal residues (Pd/Cu from Sonogashira coupling), homocoupled diynes (Glaser products), and unreacted halides.[1]

This guide moves beyond standard textbook protocols, offering field-tested strategies to isolate your target with >98% purity while preserving the sensitive alkyne moiety.[1]

Module 1: The "Triage" Phase (Reaction Workup)

Goal: Removal of heavy metals and prevention of emulsions.[1]

Q: My crude mixture is dark brown/black and forming stubborn emulsions. How do I fix this?

A: The dark color and emulsions are classic signs of residual Palladium (Pd) and Copper (Cu) species complexing with organic byproducts.[1] Standard brine washes are insufficient here.[1] You must break the metal-organic complexes before extraction.

Protocol: The Chelation Wash System

Do not rely solely on ammonium chloride (


).[1] While it solubilizes copper, it is often ineffective against palladium clusters.[1]
Wash StepReagentFunctionMechanism
1. Quench Sat.

+

(9:1)
Solubilizes bulk Cu saltsAmmonia forms water-soluble

complexes.
2.[2] Scavenge 5% N-Acetylcysteine or ThioureaStrips residual PdThiol/Sulfur groups have higher affinity for Pd than the alkyne product.[2]
3. Polish Brine (

)
Breaks emulsionsIncreases ionic strength to force phase separation.[1][2]

Step-by-Step:

  • Dilute reaction mixture with TBME (Methyl tert-butyl ether) or Ethyl Acetate .[1] Note: TBME prevents peroxide formation better than diethyl ether.[2]

  • Wash organic layer with the Quench solution until the aqueous layer no longer turns blue (indicating Cu removal).[1]

  • Wash with the Scavenge solution.[1] Agitate vigorously for 10 minutes.

  • Dry over

    
     (Magnesium Sulfate).[1][3][4] Avoid 
    
    
    
    if trace water is an issue for downstream steps, as MgSO_4 is a more aggressive desiccant.[1]
Module 2: Chromatographic Purification

Goal: Separation of the target alkyne from the "Glaser" Homocouple.[1]

Q: I see a spot on TLC just below my product that co-elutes during column chromatography. What is it?

A: This is almost certainly the Glaser homocoupling product (1,4-bis(2-propoxyphenyl)buta-1,3-diyne). It forms when trace oxygen enters the Sonogashira reaction.[1] Because it shares the same polarity and core structure as your monomer, standard silica gel cannot separate them effectively.[1]

The Solution: Silver Nitrate (

) Impregnated Silica

Terminal alkynes form reversible


-complexes with silver ions, retarding their elution significantly compared to the internal diyne impurity.

Preparation of 10%


 Silica: 
  • Dissolve 10g of

    
     in 300 mL of Acetonitrile.
    
  • Add 100g of Silica Gel (60 Å).

  • Rotary evaporate the solvent in the dark (cover flask with foil) until dry.[1]

  • Pack column as usual.[1]

Elution Strategy:

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 98:2, Gradient to 90:10).[1]

  • Order of Elution:

    • Diyne Impurity (Does not complex with Ag; elutes first).[1]

    • 1-Ethynyl-2-propoxybenzene (Retained slightly by Ag).[1]

    • Polar Impurities (Phosphine oxides, etc.).[1]

Module 3: Distillation (Scale-Up)

Goal: Bulk purification without decomposition.[1]

Q: Can I distill this compound? I am worried about thermal polymerization.

A: Yes, but strictly under high vacuum.[1] Terminal alkynes are thermally sensitive.[1] 1-ethynyl-2-propoxybenzene has a high boiling point at atmospheric pressure (est. >210°C), which is the danger zone for thermal polymerization or explosive decomposition.[1]

Safety Critical: Never distill terminal alkynes to dryness.[1] Leave 10-15% pot residue to prevent the concentration of peroxides or unstable acetylides.[1]

Vacuum Distillation Parameters (Estimated)

Based on boiling point data of the structural analog 1-ethynyl-2-methoxybenzene (BP ~197°C at atm).

Pressure (mmHg/Torr)Est. Vapor Temp (°C)Bath Temp Limit (°C)Notes
Atmospheric DO NOT ATTEMPT N/AHigh risk of polymerization/decomposition.
10 - 15 Torr 95 - 105°C130°CWater aspirator range.[2] Acceptable for small batches.
0.5 - 1.0 Torr 65 - 75°C95°CRecommended. High vacuum line/pump.[1][2]

Stabilization: Add BHT (Butylated hydroxytoluene) at 0.1 wt% to the distillation pot before heating. This acts as a radical scavenger to inhibit polymerization during the heat cycle.[1]

Module 4: Workflow Visualization
Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct method based on your scale and purity needs.

PurificationLogic Start Crude Reaction Mixture ScaleCheck Scale > 10g? Start->ScaleCheck ImpurityCheck Contains Diyne (Glaser)? ScaleCheck->ImpurityCheck No (Research) Distill Vacuum Distillation (with BHT stabilizer) ScaleCheck->Distill Yes (Bulk) Column Standard Silica Column (Hex/EtOAc) ImpurityCheck->Column No (Standard Purity) SilverColumn AgNO3 Impregnated Column (Separates Alkyne/Diyne) ImpurityCheck->SilverColumn Yes (Critical Separation) CheckPurity Final QC (Store < -20°C) Distill->CheckPurity Check GC/NMR Column->CheckPurity SilverColumn->CheckPurity

Caption: Decision tree for selecting the optimal purification route based on scale and impurity profile.

Module 5: Storage & Stability FAQs

Q: How stable is the purified product? A: As an aryl ether, it is relatively stable, but the terminal alkyne is the weak point.[1]

  • Oxidation: Slowly oxidizes in air to form diynes.[1]

  • Acidity: The terminal proton (

    
     ~25) is weakly acidic; avoid storage with strong bases.[1]
    

Best Practice:

  • Container: Amber glass (light sensitive).[1]

  • Atmosphere: Flush headspace with Argon.

  • Temperature: Store at -20°C.

  • Additives: If storing for >1 month, add copper wire (stabilizer) or trace BHT.[1]

References
  • Sonogashira Coupling & Side Reactions: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Purification of Alkynes (AgNO3 Method): Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1] [1]

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632–2657.[1]

  • General Distillation Safety: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for BP estimation and handling).

Sources

Optimization

Troubleshooting low yields in gold-catalyzed alkyne annulation

Welcome to the technical support center for gold-catalyzed alkyne annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gold-catalyzed alkyne annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful, yet sensitive, reactions. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common issues encountered during gold-catalyzed alkyne annulation reactions in a direct question-and-answer format.

Q1: My reaction gives low to no yield, with mainly starting material recovered. What are the primary factors to investigate?

This is a common and frustrating issue, often pointing to a problem with the generation of the catalytically active species or the fundamental reaction setup. Let's break down the most critical parameters.

A1: The most likely culprits are inefficient catalyst activation, the presence of inhibitors (like water or coordinating solvents), or catalyst deactivation.

  • Catalyst Activation is Paramount: Most gold(I) catalysts, such as (Ph3P)AuCl or (IPr)AuCl, are actually precatalysts .[1][2][3] The active catalyst is the cationic species, [L-Au]+, which is generated in situ. This is typically achieved by abstracting the chloride ligand with a silver salt (e.g., AgSbF₆, AgOTf).[3] If this abstraction is incomplete, you will have little to no active catalyst in your flask.

    • Causality: The neutral gold-chloride bond is strong, making the gold center not Lewis acidic enough to activate the alkyne π-system.[2] The silver salt precipitates AgCl, freeing up a coordination site on the gold and generating the highly electrophilic cationic catalyst required for the first step of the catalytic cycle: alkyne coordination.[3][4]

  • Exclusion of Moisture and Air: While some gold-catalyzed reactions are robust, many are sensitive to moisture. Water can compete with the desired nucleophile, leading to hydration of the alkyne or other side reactions.[4] For instance, the hydration of alkynes to ketones is a well-known gold-catalyzed transformation that can become a major side reaction if water is present.[5][6]

    • Best Practice: Ensure your solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purity of Reagents: Impurities in your starting materials or solvents can act as catalyst poisons. Amines, thiols, or other strong Lewis bases can coordinate irreversibly to the gold center, halting catalysis.

Q2: The reaction is sluggish, requiring long reaction times and still resulting in incomplete conversion. How can I improve the rate?

Slow reactions point towards a suboptimal catalytic system where the turnover frequency is low. The solution lies in fine-tuning the electronic and steric properties of the catalyst and its environment.

A2: The reaction rate is profoundly influenced by the choice of ligand, counterion, and solvent. Modulating these components can dramatically accelerate the reaction.

  • The Ligand's Role: The ligand (L) on the [L-Au]+ complex is not a mere spectator. It modulates the catalyst's reactivity.

    • Electron-Donating Ligands: Ligands like N-heterocyclic carbenes (NHCs) are strong electron donors. They can increase the stability of the gold center but may decrease its Lewis acidity, potentially slowing the initial alkyne activation step.[7]

    • Bulky Ligands: Sterically demanding ligands (e.g., Buchwald-type phosphines like JohnPhos or XPhos) can promote reductive elimination and prevent the formation of inactive dimeric gold species.[1]

  • The Counterion Effect: The counterion (X⁻) from the silver salt is crucial.[1][8] It remains in solution and can interact with the cationic gold center.

    • Weakly Coordinating Anions (WCAs): To maximize reactivity, you want the gold center to be as electrophilic as possible. This is achieved by using a silver salt with a very weakly coordinating anion. The general trend for increasing catalytic activity is: OTf⁻ < NTf₂⁻ < BF₄⁻ < SbF₆⁻.[5]

    • Causality: A strongly coordinating anion will associate with the [L-Au]+ cation, reducing its Lewis acidity and slowing down the rate-determining nucleophilic attack on the coordinated alkyne.[4][9]

  • Solvent Choice: The solvent can compete with the alkyne for coordination to the gold center.[4]

    • Poorly coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.

    • Coordinating solvents like acetonitrile or THF can competitively bind to the gold catalyst, inhibiting its activity. However, in some cases, a weakly coordinating solvent is necessary for solubility and stability.[4]

Counterion (from AgX)Coordinating AbilityTypical Effect on ReactivityReference
OTs⁻ (Tosylate)HighCan slow reaction; may assist in proton transfer[1][9]
OTf⁻ (Triflate)ModerateGood starting point, widely used[1][5][9]
NTf₂⁻ LowOften improves yields over OTf⁻[5]
BF₄⁻ Very LowHighly active, but can be moisture sensitive[5]
SbF₆⁻ Extremely LowOften provides the highest catalyst activity[1][5]
Q3: I am observing significant side products, such as allenes, protodeaurated starting material, or oligomers. What is causing this and how can it be prevented?

The formation of side products indicates that alternative reaction pathways are competing with your desired annulation. Understanding these pathways is key to suppressing them.

A3: Side product formation often stems from catalyst decomposition, competing protodeauration of the vinyl-gold intermediate, or the formation of inactive catalyst species.

  • Protodeauration: This is a critical step for catalyst turnover but can also be a source of problems. After the nucleophile attacks the alkyne, a vinyl-gold intermediate is formed.[10][11] This intermediate must be protonated (protodeauration) to release the product and regenerate the [L-Au]+ catalyst.[12] If a proton source is too readily available or the intermediate is too stable, it may be protonated before the annulation can complete.

    • Mitigation: Carefully control the acidity of the medium. Sometimes, adding a mild, non-coordinating proton scavenger can help. The choice of counterion can also influence the rate of protodeauration.[9]

  • Catalyst Decomposition: Cationic gold(I) complexes can be unstable and decompose, primarily through reduction to metallic gold (Au(0)), which appears as a black precipitate.[4] Another common issue is the formation of catalytically inactive bis-ligated species, [L₂Au]+.[4] This happens when a free ligand in solution coordinates to an active catalyst molecule.

    • Mitigation: Use the lowest effective catalyst loading (typically 0.5–5 mol%). Running reactions at lower temperatures can also improve catalyst stability. Using bulky ligands can disfavor the formation of [L₂Au]+.

  • Formation of σ,π-Digold(I) Complexes: With terminal alkynes, an unproductive σ,π-digold(I) alkyne complex can form, sequestering the catalyst.[1][5] This is often a "dead-end" for the catalytic cycle.

    • Mitigation: Using bulky ligands and non-coordinating anions can decrease the formation of these unproductive species.[5]

Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for gold-catalyzed alkyne annulation?

Understanding the catalytic cycle provides a roadmap for troubleshooting. Each step is a potential point of failure or optimization. The generally accepted mechanism involves the activation of the alkyne by a cationic gold(I) species, followed by nucleophilic attack, and finally, protodeauration to regenerate the catalyst.[4]

Catalytic_Cycle Catalyst [L-Au]⁺X⁻ (Active Catalyst) Alkyne_Coord π-Alkyne Complex Catalyst->Alkyne_Coord + Alkyne Precatalyst L-Au-Cl (Precatalyst) Precatalyst->Catalyst + AgX - AgCl Nuc_Attack Nucleophilic Attack Vinyl_Gold Vinyl-Gold Intermediate Alkyne_Coord->Vinyl_Gold + Nucleophile Protodeauration Protodeauration (H⁺) Product_Complex Product π-Complex Vinyl_Gold->Product_Complex + H⁺ Product_Complex->Catalyst - Product

Caption: Generalized catalytic cycle for gold(I)-catalyzed alkyne annulation.

Q2: How do I systematically troubleshoot a failing reaction?

A logical, stepwise approach is more effective than random screening of conditions. The following workflow is recommended.

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Step 1: Verify Catalyst Activation - Use fresh, high-purity Ag salt - Premix L-Au-Cl and AgX? - Or add AgX to L-Au-Cl + Substrate? Start->Check_Activation Check_Purity Step 2: Check Reagent Purity & Conditions - Dry solvents rigorously? - Inert atmosphere? - Substrate purity (NMR/MS)? Check_Activation->Check_Purity If no improvement Screen_Anions Step 3: Optimize Counterion - Screen AgSbF₆, AgBF₄, AgNTf₂ Check_Purity->Screen_Anions If no improvement Screen_Ligands Step 4: Optimize Ligand - Compare phosphines vs. NHCs - Evaluate steric/electronic effects Screen_Anions->Screen_Ligands If no improvement Success Yield Improved Screen_Anions->Success If yield improves Screen_Conditions Step 5: Vary Reaction Parameters - Lower temperature? - Adjust concentration? - Change solvent? Screen_Ligands->Screen_Conditions If no improvement Screen_Ligands->Success If yield improves Screen_Conditions->Success If yield improves

Caption: A logical workflow for troubleshooting low yields in gold catalysis.

Experimental Protocol: A Validated Starting Point

This general protocol for a gold(I)-catalyzed intramolecular alkyne hydroarylation can be adapted as a starting point.

Reaction: Gold(I)-Catalyzed Intramolecular Hydroarylation

Materials:

  • Substrate (e.g., an O-alkynylphenol) (1.0 equiv)

  • Gold precatalyst (e.g., JohnPhosAuCl) (1 mol%)

  • Silver salt (e.g., AgSbF₆) (1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the gold precatalyst (1 mol%) and the silver salt (1 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM via syringe to the vial. Stir the resulting suspension at room temperature for 10-15 minutes in the dark (many silver salts are light-sensitive). The formation of a white precipitate (AgCl) should be observed. This is the catalyst activation step.

  • Substrate Addition: In a separate oven-dried vial, dissolve the substrate (1.0 equiv) in anhydrous DCM.

  • Reaction Initiation: Using a syringe, add the substrate solution to the suspension of the activated catalyst.

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by filtering through a short plug of silica gel to remove the catalyst and silver salts, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References
  • D.J. Gorin, F.D. Toste. "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." Chemical Reviews, 2015. [Link]

  • Y. Liu, G.B. Hammond. "Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects." Chemical Reviews, 2021. [Link]

  • A.S.K. Hashmi. "Gold-Catalyzed Alkyne-Amine Cascade Annulations: A Modern Strategy for Azaheterocycle Construction." ResearchGate, 2023. [Link]

  • A.M. Echavarren, et al. "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." Chemical Reviews, 2015. [Link]

  • C. Carraro, et al. "Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity." Frontiers in Chemistry, 2022. [Link]

  • M. Bandini, et al. "Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization." PMC, 2017. [Link]

  • B. Ranieri, I. Escofet, A.M. Echavarren. "Anatomy of gold catalysts: facts and myths." Organic & Biomolecular Chemistry, 2015. [Link]

  • N. D. Shapiro, F. D. Toste. "Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes." Chemical Reviews, 2020. [Link]

  • A.M. Echavarren, et al. "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." Chemical Reviews, 2015. [Link]

  • N. D. Shapiro, F. D. Toste. "Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes." ResearchGate, 2020. [Link]

  • P. de Frémont, et al. "Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions." Frontiers in Chemistry, 2020. [Link]

  • Wikipedia Contributors. "Bioconjugation." Wikipedia, 2023. [Link]

  • S. Karad, S. Bhunia, S.K. Mandal. "Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists." MDPI, 2023. [Link]

  • University of Manchester. "Gold, as a Catalyst?! (UoM Chemistry 24)." YouTube, 2018. [Link]

  • Mandeep Singh. "Gold-Powered Alkyne Activation Unleashed!" YouTube, 2019. [Link]

  • M. Bandini. "Counterion Effects in Homogeneous Gold Catalysis." ACS Publications, 2017. [Link]

  • S.K. Mandal. "Ligand-Enabled Sustainable Gold Catalysis." ACS Publications, 2022. [Link]

  • J.A. Tunge, et al. "Kinetics and Mechanism of the Protodeauration of Gold(I) β-Styrenyl Complexes." Organometallics, 2011. [Link]

  • B. Liu, et al. "Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis." PMC, 2023. [Link]

  • J. Roithová, et al. "Explanation of Counterion Effects in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes." ACS Catalysis, 2014. [Link]

  • L. Zhang. "A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes." PMC, 2014. [Link]

  • A.S.K. Hashmi. "Recent advances in the gold-catalyzed additions to C–C multiple bonds." Beilstein Journal of Organic Chemistry, 2011. [Link]

  • A.M. Echavarren, et al. "The key role of protodeauration in the gold-catalyzed reaction of 1,3-diynes with pyrrole and indole to form complex heterocycles." Organic Chemistry Frontiers, 2020. [Link]

  • A. Correa, L. Cavallo. "Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis." ResearchGate, 2010. [Link]

  • M. Gembicky, et al. "On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration." PMC, 2022. [Link]

  • R.L. Johnston, et al. "A Theoretical Study on the Protodeauration Step of the Gold(I)-Catalyzed Organic Reactions." Organometallics, 2015. [Link]

  • R. Fang, L. Yang. "DFT rationalization of the mechanism and selectivity in a gold-catalyzed oxidative cyclization of diynones with alcohols." RSC Publishing, 2020. [Link]

  • R.S. Varma, et al. "Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations." PMC, 2021. [Link]

  • L. Zhang. "Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis." Chinese Chemical Society, 2020. [Link]

Sources

Troubleshooting

Stability of 1-ethynyl-2-propoxybenzene under oxidative conditions

This technical guide addresses the stability, handling, and troubleshooting of 1-ethynyl-2-propoxybenzene (also known as 2-propoxyphenylacetylene). This molecule combines a terminal alkyne with an electron-rich ortho-alk...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 1-ethynyl-2-propoxybenzene (also known as 2-propoxyphenylacetylene). This molecule combines a terminal alkyne with an electron-rich ortho-alkoxy arene, creating a unique reactivity profile susceptible to specific oxidative and cyclization pathways.

Executive Technical Summary

1-Ethynyl-2-propoxybenzene is a valuable intermediate, often used as a precursor for benzofurans via cycloisomerization. Its stability is governed by two primary functional groups: the terminal alkyne and the ether-substituted aromatic ring .

Under oxidative conditions, this compound does not merely "decompose"; it undergoes specific, chemically predictable transformations. The primary failure mode is oxidative homocoupling (Glaser coupling) , catalyzed by trace metals and oxygen, leading to the formation of bis(2-propoxyphenyl)buta-1,3-diyne. Secondary failure modes include polymerization and, uniquely to the ortho-isomer, inadvertent cyclization to benzofuran derivatives if Lewis acidic metal contaminants are present.

Troubleshooting Guide (Q&A)

Q1: My clear liquid sample has turned yellow/brown and viscous. Is it still usable?

Diagnosis: Oxidative Oligomerization / Glaser Coupling. Mechanism: Terminal alkynes are prone to oxidative coupling in the presence of air and trace copper or palladium contaminants. The yellow color typically indicates the formation of conjugated diyne dimers (Glaser product) or higher molecular weight oligomers (polyacetylenes). Action:

  • Check Purity: Run a Thin Layer Chromatography (TLC) plate (Hexane/EtOAc 95:5). The dimer is significantly more non-polar and UV-active than the monomer.

  • Remediation: If the degradation is <10%, purify via a short silica gel plug or vacuum distillation. If viscous, polymerization has likely occurred; discard the sample.

Q2: I see a new peak in my NMR around 6.5-7.0 ppm and loss of the alkyne proton. Did it oxidize to an acid?

Diagnosis: Inadvertent Cyclization (Benzofuran Formation). Mechanism: Unlike para-isomers, 1-ethynyl-2-propoxybenzene has an ortho-alkoxy group. In the presence of trace electrophiles (acidic silica, metal salts) and oxidative stress, the alkyne can activate and be attacked by the ether oxygen, cyclizing to form 2-methyl-3-propoxybenzofuran or related isomers. Action:

  • Verify: Check for the disappearance of the acetylenic proton singlet (~3.3 ppm) and the appearance of vinylic protons.

  • Prevention: Ensure storage containers are base-washed or neutral. Avoid acidic alumina for purification.

Q3: Can I store this compound in a standard fridge under air?

Diagnosis: Improper Storage Environment. Technical Insight: No. The electron-donating propoxy group increases the electron density of the alkyne, making it more nucleophilic and susceptible to oxidative radical attack. Action:

  • Protocol: Store under Argon or Nitrogen atmosphere at -20°C.

  • Stabilizers: For long-term storage (>3 months), add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 wt%, provided it does not interfere with downstream catalysis.

Q4: The sample smells like butyric acid. What happened?

Diagnosis: Ether Oxidation (Less Common). Mechanism: While the alkyne is the primary reactive site, the propoxy group has benzylic-like protons adjacent to the oxygen. Radical autoxidation can cleave the ether linkage, releasing propanal/propanoic acid and leaving a phenol. Action: This indicates advanced degradation. The sample is likely compromised beyond recovery.

Degradation Pathways & Logic

The following diagram illustrates the competitive degradation pathways for 1-ethynyl-2-propoxybenzene. Note that the ortho-positioning of the propoxy group introduces the unique cyclization risk.

DegradationPathways Monomer 1-Ethynyl-2-propoxybenzene (Active Monomer) Dimer Glaser Product (Bis-aryl Diyne) Monomer->Dimer O2, Trace Cu/Pd (Oxidative Coupling) Polymer Poly(phenylacetylene) (Oligomers) Monomer->Polymer Heat, Radicals (Polymerization) Benzofuran Benzofuran Derivative (Cyclized Product) Monomer->Benzofuran Lewis Acid/Metal (Cycloisomerization) Acid 2-Propoxybenzoic Acid (Oxidative Cleavage) Monomer->Acid Strong Oxidant (RuO4/KMnO4)

Figure 1: Competitive degradation pathways. The red path (Glaser Coupling) is the most common storage failure mode under air.

Experimental Protocols

Protocol A: Quality Control & Stability Assessment

Use this protocol to validate reagent integrity before critical experiments.

  • Visual Inspection:

    • Pass: Clear, colorless to pale yellow liquid.

    • Fail: Dark brown/orange liquid, presence of solids, or distinct acidic odor.

  • 1H NMR Validation (CDCl3):

    • Key Signal: Look for the terminal alkyne proton singlet at δ ~3.2–3.4 ppm .

    • Integration: Compare the integral of the alkyne proton (1H) to the propoxy terminal methyl group (triplet, 3H, ~1.0 ppm). A ratio < 0.95:3.00 indicates alkyne loss.

  • TLC Analysis:

    • Eluent: 5% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and KMnO4 stain.

    • Interpretation: The alkyne should appear as a single spot (Rf ~0.6). A spot at the baseline indicates polymerization or acid formation. A spot near the solvent front often indicates the Glaser dimer.

Protocol B: Purification of Oxidized Samples

Use this method if the sample is yellow but not viscous (early-stage oxidation).

  • Filtration: Pass the neat liquid through a 0.45 µm PTFE syringe filter to remove insoluble polymer particulates.

  • Silica Plug Filtration:

    • Prepare a small fritted funnel with 2 cm of silica gel (230-400 mesh).

    • Wet the silica with 100% Hexanes.

    • Load the compound.[1]

    • Elute with 100% Hexanes initially (removes non-polar dimers), then 5% EtOAc/Hexanes to collect the product.

    • Note: The polar oxidation products (acids/phenols) will remain on the silica.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C) and backfill with Nitrogen immediately.

Comparative Stability Data

ConditionStability RatingPrimary Degradation ProductRecommendation
Air, 25°C, Light Poor (< 1 week)Glaser Dimer (Diyne)Do not use.
Air, 4°C, Dark Moderate (1-2 weeks)Oligomers/DimerShort-term only.
Inert (Ar), 25°C Good (1-3 months)None (Slow polymerization)Acceptable for active use.
Inert (Ar), -20°C Excellent (> 1 year)NoneStandard Storage.
Solution (CDCl3) Poor (< 24 hours)Acid/Chloro-adductsAnalyze immediately.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

    • Establishes the susceptibility of terminal alkynes to oxidative homocoupling (Glaser) as a major side reaction.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

    • Provides foundational context for the reactivity of ortho-substituted aryl alkynes and their cycliz
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

    • Detailed mechanisms of oxidative alkyne coupling (Glaser/Hay/Eglinton) relevant to storage stability.
  • PubChem. (2023). Compound Summary: 1-Ethynyl-2-propoxybenzene. National Library of Medicine. Link

    • Source for specific physical property data and identifiers.[1][2][3][4]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Characteristic IR Absorption of the Terminal Alkyne C≡C Stretch

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle lies in the absorption of...

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by covalent bonds at specific frequencies corresponding to their natural vibrational modes.[2] For researchers in organic synthesis and drug development, the alkyne functional group, particularly the terminal alkyne, presents a unique and highly diagnostic spectral signature. This guide provides an in-depth comparison of the terminal alkyne C≡C stretching vibration, explains the causality behind its spectral characteristics, and details a robust protocol for its experimental verification.

The Vibrational Signature of Terminal Alkynes

A terminal alkyne is defined by a carbon-carbon triple bond at the end of a carbon chain, meaning one of the sp-hybridized carbons is bonded to a hydrogen atom (R-C≡C-H).[3] This structure gives rise to two highly characteristic absorptions in the IR spectrum:

  • The ≡C-H Stretch: A strong and sharp absorption band appearing in the range of 3330-3270 cm⁻¹ .[4] This peak is due to the stretching vibration of the C-H bond where the carbon is sp-hybridized. Its high frequency is a direct consequence of the bond's strength and the sp character of the carbon atom.

  • The C≡C Stretch: A weak to medium intensity, sharp absorption band occurring in the 2260-2100 cm⁻¹ region.[4][5] This "quiet" region of the IR spectrum has very few other functional groups that absorb, making any peak here highly diagnostic of a triple bond (either C≡C or C≡N).[2]

The presence of both of these peaks is a definitive confirmation of a terminal alkyne functional group. The ≡C-H stretch, in particular, is a powerful diagnostic tool due to its characteristic sharpness and intensity.[2]

Comparative Analysis: Terminal vs. Internal Alkynes

The distinction between terminal and internal alkynes (R-C≡C-R') in an IR spectrum is one of the most clear-cut examples of the technique's diagnostic power. The primary difference lies in symmetry and the resulting change in dipole moment during vibration.

An internal alkyne lacks a terminal ≡C-H bond, and therefore, its IR spectrum will show a complete absence of the strong, sharp absorption band around 3300 cm⁻¹.[6] This absence is the most conclusive piece of evidence for identifying an internal alkyne over a terminal one.

Furthermore, the C≡C stretching vibration in internal alkynes is often significantly weaker than in terminal alkynes, and in some cases, it may be entirely absent.[6] This phenomenon is governed by a fundamental principle of IR spectroscopy: a vibration must cause a change in the net molecular dipole moment to be "IR-active" and absorb radiation.

  • Terminal Alkynes (R-C≡C-H): The asymmetry of the bond ensures that the stretching vibration of the C≡C bond causes a significant change in the molecular dipole moment, resulting in a reliably observable (though often weak) absorption.

  • Internal Alkynes (R-C≡C-R'): If the molecule is symmetrical or nearly symmetrical with respect to the triple bond (e.g., 3-hexyne, CH₃CH₂-C≡C-CH₂CH₃), the stretching vibration produces little to no change in the net dipole moment. Consequently, the absorption is either extremely weak or completely absent (IR-inactive).[7]

The following table summarizes the key comparative data for identifying terminal and internal alkynes.

Vibrational Mode Terminal Alkyne (R-C≡C-H) Internal Alkyne (R-C≡C-R') Causality & Remarks
≡C-H Stretch ~3300 cm⁻¹ (Strong, Sharp)[8]AbsentDefinitive differentiator. The absence of this bond in internal alkynes means no corresponding absorption can occur.[6]
C≡C Stretch 2260-2100 cm⁻¹ (Weak to Medium, Sharp)[9][10]2260-2100 cm⁻¹ (Very Weak to Absent)[7]Intensity depends on the change in dipole moment. Symmetrical internal alkynes have a minimal change, making the peak IR-inactive or very weak.
≡C-H Bend 700-610 cm⁻¹ (Strong, Broad)[4]AbsentA useful confirmation in the fingerprint region for terminal alkynes.

Diagnostic Workflow for Alkyne Identification

The logical process for identifying a terminal alkyne from an unknown IR spectrum can be visualized as a decision-making workflow.

G Diagram 1: IR Diagnostic Workflow for Terminal Alkynes start Analyze IR Spectrum check_3300 Peak near 3300 cm⁻¹? start->check_3300 is_strong_sharp Strong & Sharp? check_3300->is_strong_sharp Yes check_2100 Peak near 2100-2260 cm⁻¹? check_3300->check_2100 No is_strong_sharp->check_2100 Yes not_terminal Not a Terminal Alkyne (Consider Internal Alkyne or other groups) is_strong_sharp->not_terminal No (e.g., broad O-H) terminal_alkyne Terminal Alkyne Confirmed check_2100->terminal_alkyne Yes internal_or_other Internal Alkyne Possible (If peak is weak/absent) check_2100->internal_or_other No internal_or_other->not_terminal

Caption: IR Diagnostic Workflow for Terminal Alkynes

Experimental Protocol: FTIR Analysis of a Liquid Terminal Alkyne

This protocol outlines the steps for acquiring a high-quality transmission spectrum of a neat (undiluted) liquid alkyne using a Fourier Transform Infrared (FTIR) spectrometer. This method ensures reproducibility and spectral accuracy.

Materials and Instrumentation
  • FTIR Spectrometer (e.g., Bruker Vertex 70)[11]

  • Two polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl)

  • Pasteur pipette or dropper

  • Sample: Liquid terminal alkyne (e.g., 1-hexyne)

  • Cleaning Solvent: Anhydrous spectroscopic grade isopropanol or acetone

  • Kimwipes or other lint-free tissues

  • Desiccator for storing salt plates

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.

  • Salt Plate Preparation (Self-Validation Step):

    • Rationale: Salt plates are transparent to mid-IR radiation but are hygroscopic and fragile. Clean, dry plates are critical for a clean spectrum without interfering O-H absorptions from water.

    • Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

    • Clean the plates by wiping them with a Kimwipe lightly moistened with anhydrous isopropanol. Perform a final wipe with a dry Kimwipe.

    • The plates should appear clear and free of fogging or scratches. Store them in a desiccator when not in use.

  • Background Spectrum Acquisition:

    • Rationale: This crucial step measures the spectrum of the ambient environment (air, CO₂, and the salt plates themselves) and stores it. The instrument software will automatically subtract this background from the sample spectrum, yielding a spectrum of only the sample.

    • Place the clean, dry, and empty salt plates (or an empty sample holder) into the spectrometer.

    • Within the instrument software, set the acquisition parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for routine functional group identification)

      • Number of Scans: 16-32 scans (averaging improves the signal-to-noise ratio, essential for detecting weak C≡C stretches).[12]

    • Collect the background spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Rationale: A thin, uniform film is required to ensure that the IR beam can pass through the sample without being completely absorbed ("totally absorbing" peaks), which would obscure data.

    • On a clean, dry surface, place one salt plate.

    • Using a Pasteur pipette, place 1-2 drops of the liquid alkyne onto the center of the plate.[13]

    • Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, even film and eliminate any air bubbles.[13][14]

  • Sample Spectrum Acquisition:

    • Quickly and carefully place the "sandwich" of salt plates containing the sample into the sample holder of the FTIR spectrometer.

    • Using the same parameters as the background scan, collect the sample spectrum. The software will automatically perform the background subtraction.

  • Data Interpretation and Cleanup:

    • Analyze the resulting spectrum, identifying the key absorption bands. Look for the characteristic sharp peak near 3300 cm⁻¹ and the weaker, sharp peak in the 2100-2260 cm⁻¹ region.

    • Immediately after analysis, disassemble the salt plates and clean them thoroughly with anhydrous solvent as described in Step 2. Return the clean, dry plates to the desiccator.

Experimental Workflow Diagram

G Diagram 2: Workflow for FTIR Analysis of a Liquid Alkyne cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis prep_inst 1. Prepare Spectrometer (Power On, Purge) prep_plates 2. Clean & Dry Salt Plates prep_inst->prep_plates run_bkg 3. Collect Background Spectrum (Empty Plates) prep_plates->run_bkg prep_sample 4. Prepare Sample Film (1-2 drops between plates) run_bkg->prep_sample run_sample 5. Collect Sample Spectrum prep_sample->run_sample analyze 6. Analyze Spectrum (Identify Key Peaks) run_sample->analyze cleanup 7. Clean & Store Salt Plates analyze->cleanup

Caption: Workflow for FTIR Analysis of a Liquid Alkyne

Conclusion

The identification of a terminal alkyne by IR spectroscopy is a robust and reliable process grounded in the fundamental principles of molecular vibrations and dipole moments. The dual signature of a strong, sharp ≡C-H stretch near 3300 cm⁻¹ and a weak-to-medium C≡C stretch between 2100-2260 cm⁻¹ provides definitive evidence. In contrast, an internal alkyne is primarily identified by the absence of the ≡C-H stretch, with its C≡C stretch being weak and highly dependent on molecular symmetry. By following a validated experimental protocol that emphasizes proper sample preparation and background correction, researchers can confidently acquire high-quality spectra to elucidate molecular structures and guide the course of chemical synthesis and analysis.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Morsch, L., et al. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Unacademy. (n.d.). A Short Note On Alkynes:Terminal Vs Internal. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Reddit. (2024, November 22). Distinguishing alkynes by using IR spectroscopy. r/chemhelp. Retrieved from [Link]

  • Tucker, M. J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of Physical Chemistry B, 126(50), 10566-10577. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

  • Organic Chemistry Lectures. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: C13 NMR Spectral Analysis of 1-Ethynyl-2-propoxybenzene

Executive Summary 1-Ethynyl-2-propoxybenzene (CAS: 296791-92-9) is a critical arylalkyne intermediate used in the synthesis of benzofurans, indoles, and optoelectronic materials via Sonogashira coupling and cyclization r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-2-propoxybenzene (CAS: 296791-92-9) is a critical arylalkyne intermediate used in the synthesis of benzofurans, indoles, and optoelectronic materials via Sonogashira coupling and cyclization reactions. Precise structural characterization is paramount, as regioisomeric impurities (e.g., para-isomers) or incomplete alkylation byproducts can severely compromise downstream catalytic cycles.

This guide provides a rigorous C13 NMR spectral analysis , comparing the target compound against its para-regioisomer and ortho-methoxy analog. By synthesizing experimental data with theoretical chemical shift logic, this document serves as a definitive reference for validating structural integrity in drug discovery and materials science workflows.

Part 1: Structural Assignment & Spectral Data

The carbon skeleton of 1-ethynyl-2-propoxybenzene consists of three distinct domains: the aromatic core , the alkynyl tail , and the propoxy side chain . The ortho-positioning of the electron-donating propoxy group exerts a specific shielding effect on the alkyne carbons, distinguishing it from its para-isomer.

Table 1: Consolidated C13 NMR Data (100 MHz, CDCl3)

Data synthesized from experimental literature [1, 2] and comparative analog analysis.

Carbon EnvironmentAssignmentChemical Shift (

, ppm)
MultiplicityMechanistic Insight
Aromatic C-O C2159.4 QuaternaryHighly deshielded due to direct oxygen attachment (Inductive -I effect).
Aromatic C-H C6134.3 CHOrtho to alkyne; deshielded by magnetic anisotropy of the triple bond.
Aromatic C-H C4130.0 CHMeta to alkoxy; typical aromatic resonance.
Aromatic C-H C5120.5 CHPara to alkyne; shielded relative to C4/C6.
Aromatic C-H C3113.0 CHOrtho to alkoxy; strongly shielded by resonance (+M effect) of oxygen lone pairs.
Aromatic C-ipso C1114.6 QuaternaryShielded relative to benzene (128.5) due to ortho-alkoxy resonance donation.
Alkyne (Internal)

80.8 QuaternaryDeshielded relative to terminal carbon; characteristic of aryl-substituted alkynes.
Alkyne (Terminal)

80.4 CHUnusually deshielded for a terminal alkyne (typically ~75 ppm) due to ortho-proximity effects.
Propoxy


-CH2
70.2 CH2Deshielded by oxygen; diagnostic peak for ether formation.
Propoxy


-CH2
22.6 CH2Typical aliphatic methylene shift.
Propoxy


-CH3
10.6 CH3Terminal methyl group; highly shielded.

Note on Alkyne Shifts: Unlike para-substituted isomers where the separation between internal and terminal alkyne carbons is large (~8 ppm), ortho-alkoxy substituents often compress this range (as seen in the 80.8/80.4 ppm doublet), likely due to steric compression and field effects [1].

Part 2: Comparative Spectral Analysis

To ensure accurate identification, the target compound is compared below with its para-isomer (1-ethynyl-4-propoxybenzene) and its methyl analog (1-ethynyl-2-methoxybenzene).

Table 2: Substituent Effects & Regioisomer Differentiation
Feature1-Ethynyl-2-propoxybenzene (Target)1-Ethynyl-4-propoxybenzene (Para-Isomer) [3]1-Ethynyl-2-methoxybenzene (Analog) [4]Differentiation Logic
Symmetry AsymmetricSymmetric (

in 1H)
AsymmetricPara isomer shows simplified aromatic region; Ortho shows complex splitting.
Alkyne

~0.4 ppm (80.8 vs 80.4)~7.9 ppm (83.6 vs 75.[1]7)~1.1 ppm (81.1 vs 80.0)Critical Diagnostic: The ortho isomer shows overlapping alkyne peaks; the para isomer shows distinct separation.
Alkoxy

~70.2 ppm (

)
~69.6 ppm (

)
~55.8 ppm (

)
Propoxy vs Methoxy is easily distinguished by the presence of aliphatic triplets/multiplets at 22/10 ppm.
C-ipso Shift 114.6 ppm113.1 ppm111.9 ppmSubtle variation in the ipso-carbon shift helps confirm substituent position.

Part 3: Experimental Protocol (Synthesis & Acquisition)

This protocol ensures the generation of the specific material described in the spectral data above.

Synthesis Workflow (Sonogashira Route)
  • Reagents: 1-Iodo-2-propoxybenzene (1.0 eq), Trimethylsilylacetylene (1.2 eq),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (solvent/base).
  • Procedure:

    • Degas amine solvent with Argon for 30 mins.

    • Add aryl halide, catalysts, and alkyne.

    • Stir at 50°C for 4 hours (monitor by TLC).

    • Deprotection: Treat crude TMS-intermediate with

      
       in MeOH (RT, 1h).
      
    • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). Target is a yellow oil.[2]

NMR Acquisition Parameters
  • Instrument: Bruker Avance III 400 MHz (or equivalent).

  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS internal standard.
    
  • Frequency: 100 MHz for 13C nucleus.[2][3]

  • Temperature: 298 K.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative assessment, or standard dept135 for multiplicity editing.

  • Scans: Minimum 512 scans required to resolve quaternary alkynyl carbons clearly.

Part 4: Validation Workflow

The following diagram illustrates the logical pathway for validating the synthesis of 1-ethynyl-2-propoxybenzene using the data provided.

G Start Crude Product (Yellow Oil) H_NMR 1H NMR Screening (Check Propoxy Chain) Start->H_NMR C_NMR 13C NMR Acquisition (100 MHz, CDCl3) H_NMR->C_NMR Pass Decision1 Alkyne Region (75-85 ppm) C_NMR->Decision1 Path_Para Split Peaks (83.6 & 75.7 ppm) Decision1->Path_Para Large u0394u03b4 Path_Ortho Overlapping Peaks (~80.4 - 80.8 ppm) Decision1->Path_Ortho Small u0394u03b4 Reject REJECT (Wrong Isomer/Analog) Path_Para->Reject Identify as Para Check_Aliphatic Aliphatic Check (70, 22, 10 ppm) Path_Ortho->Check_Aliphatic Final VALIDATED 1-Ethynyl-2-propoxybenzene Check_Aliphatic->Final Signals Present Check_Aliphatic->Reject Signals Missing

Figure 1: Logic gate workflow for structural verification. The critical decision point lies in the C13 alkyne region chemical shift separation (


), which distinguishes the ortho-target from para-impurities.

References

  • Royal Society of Chemistry. Supporting Information: Chemoselective and Stereospecific Iodination of Alkynes. (2015).[4] Retrieved from [Link]

  • PubChem. 1-Ethynyl-2-propoxybenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Journal of Materials Chemistry. Synthesis of diphenyl-diacetylene-based nematic liquid crystals. (2012).[5] Electronic Supplementary Information. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Ethynyl-2-propoxybenzene and 1-Ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the functionalization of aromatic frameworks with terminal alkynes offers a versatile platfor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic frameworks with terminal alkynes offers a versatile platform for molecular elaboration. Arylacetylenes, such as 1-ethynyl-2-propoxybenzene and 1-ethynyl-2-methoxybenzene, are pivotal building blocks, particularly in metal-catalyzed cross-coupling reactions and bioorthogonal chemistry. The choice between these two reagents, differing only by the length of their ortho-alkoxy substituent, can have subtle yet significant implications for reaction kinetics, regioselectivity, and overall synthetic efficiency. This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles of organic chemistry and supported by established experimental observations.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two compounds is essential before delving into a comparative analysis of their reactivity.

Property1-Ethynyl-2-methoxybenzene1-Ethynyl-2-propoxybenzene
Molecular Formula C₉H₈O[1]C₁₁H₁₂O[2]
Molecular Weight 132.16 g/mol 160.21 g/mol [2]
Appearance Colorless to light yellow liquidNot specified, likely a liquid
Boiling Point 197 °C (lit.)[3]Not specified
Density 1.022 g/mL at 25 °C (lit.)[3]Not specified
CAS Number 767-91-9[1]Not specified for the ortho isomer, 39604-97-2 for the para isomer[2]

The Decisive Factors: Electronic vs. Steric Effects

The reactivity of the ethynyl group in both 1-ethynyl-2-propoxybenzene and 1-ethynyl-2-methoxybenzene is primarily governed by the interplay of two key factors originating from the ortho-alkoxy substituent: electronic effects and steric hindrance.

Electronic Influence of the Alkoxy Group

Both the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are classified as activating, ortho-, para-directing substituents in the context of electrophilic aromatic substitution.[4][5] This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance.[6] This electron-donating resonance effect increases the nucleophilicity of the aromatic ring and can also influence the acidity of the terminal alkyne's proton.

From a purely electronic standpoint, the difference between a methoxy and a propoxy group is minimal. The inductive effect of the alkyl chain is slightly more electron-donating in the propoxy group compared to the methyl group, but this effect is generally considered to be minor compared to the dominant resonance effect of the oxygen atom. Therefore, it is reasonable to predict that the electronic environments of the ethynyl group in both molecules are very similar.

Diagram: Electronic Effects of Ortho-Alkoxy Groups

Caption: Electronic contributions of methoxy and propoxy groups.

The Impact of Steric Hindrance

The most significant difference between the two molecules lies in the steric bulk of the alkoxy substituents. The propoxy group is considerably larger than the methoxy group. This increased steric hindrance in the ortho position in 1-ethynyl-2-propoxybenzene can have a profound impact on the accessibility of the ethynyl group to incoming reagents and catalysts.[4][7]

In reactions where a bulky catalyst or reagent needs to coordinate with the alkyne, the larger propoxy group can be expected to slow down the reaction rate compared to the methoxy analogue.[8] This is a critical consideration in many transition-metal-catalyzed reactions.

Comparative Reactivity in Key Transformations

Let's examine how these electronic and steric factors are likely to influence the performance of our two subject molecules in two of the most common and important reactions for terminal alkynes.

Sonogashira Coupling

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes.[9][10][11][12] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium center.

For 1-ethynyl-2-alkoxybenzenes, the reaction would proceed as follows:

R-X + HC≡C-Ar-OR' --(Pd/Cu catalyst, base)--> R-C≡C-Ar-OR'

In this context, the larger steric profile of the propoxy group in 1-ethynyl-2-propoxybenzene could impede the approach of the bulky palladium-phosphine catalyst complex to the alkyne. This steric clash would likely lead to a slower reaction rate compared to 1-ethynyl-2-methoxybenzene under identical conditions. While the electronic similarity suggests that the intrinsic reactivity of the alkyne is comparable, the kinetic barrier imposed by the propoxy group is the differentiating factor.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is renowned for its efficiency, high yield, and broad functional group tolerance in forming 1,2,3-triazoles.[13][14][15][16]

R-N₃ + HC≡C-Ar-OR' --(Cu(I) catalyst)--> 1,4-disubstituted-1,2,3-triazole

The catalytic cycle of the CuAAC reaction is also sensitive to the steric environment around the alkyne. The formation of the copper-acetylide intermediate and its subsequent reaction with the azide are key steps. Similar to the Sonogashira coupling, the increased steric bulk of the propoxy group in 1-ethynyl-2-propoxybenzene is anticipated to result in a decreased reaction rate relative to its methoxy counterpart. This effect might be less pronounced than in Sonogashira coupling if smaller copper catalysts are employed, but it remains a significant consideration for reaction optimization.

Experimental Protocol: A Comparative Sonogashira Coupling

To empirically validate the predicted reactivity differences, a parallel synthesis experiment can be designed. The following protocol outlines a general procedure for the Sonogashira coupling of both 1-ethynyl-2-methoxybenzene and 1-ethynyl-2-propoxybenzene with a common aryl halide.

Objective: To compare the reaction conversion of 1-ethynyl-2-methoxybenzene and 1-ethynyl-2-propoxybenzene in a Sonogashira coupling with 4-iodoanisole over time.

Materials:

  • 1-Ethynyl-2-methoxybenzene[1]

  • 1-Ethynyl-2-propoxybenzene

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: To each flask, add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Alkyne Addition: To the first flask, add 1-ethynyl-2-methoxybenzene (1.2 mmol). To the second flask, add 1-ethynyl-2-propoxybenzene (1.2 mmol).

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by taking aliquots and analyzing them by GC-MS or TLC.

  • Work-up and Analysis: Once the reaction with 1-ethynyl-2-methoxybenzene has reached completion (or after a set time, e.g., 8 hours), quench both reactions by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product yields to compare the conversion rates.

Diagram: Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up and Analysis start Two Schlenk Flasks reagents Add 4-iodoanisole, Pd(PPh₃)₂Cl₂, CuI start->reagents inert Evacuate and backfill with Ar/N₂ reagents->inert solvent_base Add Toluene and TEA inert->solvent_base alkyne_addition Add Alkynes Flask 1: 1-ethynyl-2-methoxybenzene Flask 2: 1-ethynyl-2-propoxybenzene solvent_base->alkyne_addition stir Stir at Room Temperature alkyne_addition->stir monitor Monitor by GC-MS/TLC at intervals stir->monitor quench Quench with NH₄Cl(aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze Conversion Rates dry_concentrate->analyze

Caption: Workflow for comparative Sonogashira coupling.

Conclusion and Practical Recommendations

  • 1-Ethynyl-2-methoxybenzene is predicted to be the more reactive of the two in sterically demanding reactions such as Sonogashira coupling and CuAAC due to the smaller size of the methoxy group. It should be the preferred reagent when faster reaction rates are desired.

  • 1-Ethynyl-2-propoxybenzene , with its bulkier ortho substituent, is expected to react more slowly. This might be advantageous in situations where controlled reactivity or specific selectivity is required, although this is less common. The increased lipophilicity of the propoxy group may also be a consideration in the design of drug candidates, potentially influencing pharmacokinetic properties.

For drug development professionals and synthetic chemists, the choice between these two building blocks should be made with a clear understanding of these principles. When optimizing a synthetic route, it is crucial to consider the steric demands of the chosen catalytic system. For routine applications where high throughput and rapid reaction times are paramount, 1-ethynyl-2-methoxybenzene is likely the more pragmatic choice. However, in specific molecular designs where the propoxy group is a required structural element, longer reaction times or more forcing conditions may be necessary to achieve comparable yields.

References

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

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  • Wikipedia. Methoxy group. [Link]

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Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 1-ethynyl-2-propoxybenzene

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. Molecules such as 1-ethynyl-2-propoxybenzene, a substituted aromatic ether, repr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. Molecules such as 1-ethynyl-2-propoxybenzene, a substituted aromatic ether, represent a class of compounds where precise structural confirmation and purity assessment are critical checkpoints in the discovery pipeline. High-Resolution Mass Spectrometry (HRMS) stands as the definitive tool for this purpose, offering unparalleled precision in mass measurement.

This guide provides an in-depth comparison of leading HRMS platforms and methodologies for the analysis of 1-ethynyl-2-propoxybenzene. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Analyte Profile: 1-ethynyl-2-propoxybenzene

Before delving into the analysis, understanding the analyte is crucial. 1-ethynyl-2-propoxybenzene is an aromatic ether. While specific experimental data for this exact compound is not widely published, we can deduce its properties from its constituent parts: a benzene ring, an ethynyl group, and a propoxy group.

  • Molecular Formula: C₁₁H₁₂O

  • Monoisotopic Mass: 160.08882 Da

  • Structural Isomers: Note that 1-ethynyl-4-propoxybenzene is a known isomer[1]. HRMS alone cannot distinguish between isomers; this requires a chromatographic separation step (e.g., GC or LC) prior to mass analysis.

  • Predicted Properties: The molecule is relatively nonpolar due to the dominant benzene ring and hydrocarbon moieties, though the ether oxygen provides a site of moderate polarity. This dual nature directly influences the choice of ionization source.

The primary analytical challenge is to confirm the elemental composition via accurate mass measurement and to gain structural insights through controlled fragmentation (MS/MS).

The First Critical Choice: Ionization Source

The journey from a liquid or gas sample to a gas-phase ion is the most critical step in mass spectrometry. For a molecule like 1-ethynyl-2-propoxybenzene, the choice of ionization source dictates the quality and nature of the data obtained.

Ionization TechniquePrincipleSuitability for 1-ethynyl-2-propoxybenzeneProsCons
Electrospray Ionization (ESI) Soft ionization. Analyte in solution is sprayed into a high-voltage field, creating charged droplets. Solvent evaporation leads to charged gas-phase ions.Moderate. Best for polar/ionizable compounds[2]. Our analyte lacks easily ionizable sites and may require adduction (e.g., [M+H]⁺ or [M+Na]⁺) for efficient detection.Gentle, produces intact molecular ions. Excellent for coupling with Liquid Chromatography (LC).Inefficient for nonpolar compounds[3]. Susceptible to matrix effects and requires specific solvent conditions.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer a charge to the analyte via a chemical reaction in the gas phase.High. APCI is well-suited for neutral or more lipophilic compounds of moderate volatility[2][3][4][5].Robust and less prone to matrix effects than ESI. Efficient for moderately polar to nonpolar small molecules[5][6].Requires the analyte to be thermally stable, as the source operates at elevated temperatures[4]. Can sometimes induce fragmentation.
Atmospheric Pressure Photoionization (APPI) UV photons ionize a dopant molecule, which then transfers charge to the analyte.High. APPI is excellent for nonpolar compounds that are challenging for ESI and APCI[5].Can ionize a broad range of nonpolar compounds. Often produces strong molecular ion signals.May require optimization with a specific dopant for maximum efficiency.

Expert Recommendation: For 1-ethynyl-2-propoxybenzene, APCI is the recommended starting point when coupled with LC-HRMS. Its mechanism is well-suited to the analyte's moderate polarity and volatility, promising robust generation of the protonated molecular ion, [M+H]⁺, with high efficiency.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

The core of high-resolution analysis lies in the mass analyzer. The two dominant technologies in modern pharmaceutical labs are the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF). Their performance characteristics are not merely numbers; they directly impact data confidence and experimental scope.

Performance MetricOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Q-TOF (e.g., Sciex ZenoTOF®, Agilent iFunnel)Scientific Implication & Causality
Mass Resolution Very High (e.g., 70,000 to >240,000 FWHM)[7]High (e.g., 30,000 to 60,000 FWHM)Higher resolution provides greater confidence in separating the analyte from isobaric interferences (molecules with the same nominal mass but different elemental formulas). For our analyte (C₁₁H₁₂O, 160.08882 Da), an Orbitrap can easily resolve it from a potential interference like C₉H₁₂N₂O (160.09497 Da).
Mass Accuracy Excellent (< 1-3 ppm with external calibration)Excellent (< 1-5 ppm with internal calibration)High mass accuracy is the cornerstone of HRMS, enabling the confident determination of elemental composition[8][9][10]. An accuracy of < 5 ppm is often required for publication in scientific journals[9]. Both platforms achieve this, though Orbitraps often exhibit greater stability, requiring less frequent calibration[11].
Scan Speed Slower (Hz range)Faster (kHz range)Q-TOF's faster acquisition is advantageous for rapid chromatography (UHPLC), capturing sharper peaks and improving throughput. Orbitrap scan speed is inversely related to resolution; higher resolution requires longer transient acquisition times[11].
Sensitivity & Dynamic Range Excellent, though can be limited by trapping capacity[12].Excellent, particularly for detecting low-abundance ions in a complex matrix due to a wider interscan dynamic range[12].For purity analysis where detecting trace impurities is key, a Q-TOF's superior dynamic range can be beneficial[12]. For targeted analysis of the primary compound, both platforms offer exceptional sensitivity.
MS/MS Capability High-quality fragmentation spectra via HCD (Higher-Energy Collisional Dissociation) in the C-trap.High-quality fragmentation via CID (Collision-Induced Dissociation) in the collision cell.Both platforms produce rich, high-resolution fragment ion spectra essential for structural elucidation.
Decision Workflow for Platform Selection

The choice between an Orbitrap and a Q-TOF depends on the primary analytical goal. This decision process can be visualized as follows:

G start Analytical Goal goal1 Unambiguous Formula Confirmation & Structural Elucidation of a Pure Standard start->goal1 goal2 High-Throughput Screening or Analysis of Complex Mixtures (e.g., Metabolites, Impurities) start->goal2 plat1 Orbitrap Platform goal1->plat1 plat2 Q-TOF Platform goal2->plat2 reason1 Justification: - Highest Resolution - Superior Mass Accuracy - Confidence in Formula Assignment plat1->reason1 reason2 Justification: - Fast Scan Speed (UHPLC Compatible) - Wide Dynamic Range - Ideal for Quantitation & Screening plat2->reason2

Caption: HRMS Platform Selection Workflow.

Experimental Protocol: HRMS Analysis on an Orbitrap Platform

This protocol outlines a self-validating workflow for the definitive analysis of a synthesized 1-ethynyl-2-propoxybenzene standard.

Step 1: Sample & System Preparation
  • Sample Preparation: Accurately weigh and dissolve the 1-ethynyl-2-propoxybenzene standard in a suitable solvent (e.g., 90:10 Methanol:Water) to a concentration of 1 µg/mL.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. (This gradient serves to separate the analyte from potential early-eluting polar impurities and late-eluting nonpolar impurities).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • System Suitability: Before analysis, inject a known standard mixture to verify system performance (retention time stability, peak shape, and mass accuracy). An internal standard can also be used to enhance repeatability[13].

Step 2: HRMS Data Acquisition (Q Exactive™ Example)
  • Ionization Source: Heated ESI (HESI) or APCI. For this protocol, we will use APCI.

    • Sheath Gas: 35 (arbitrary units).

    • Aux Gas: 10 (arbitrary units).

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350 °C.

    • Capillary Temperature: 320 °C.

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000 FWHM.

    • Scan Range: m/z 50-250.

    • AGC Target: 1e6.

    • Maximum IT: 100 ms.

  • Data-Dependent MS2 (dd-MS2) Parameters:

    • Activation: HCD.

    • Resolution: 17,500 FWHM.

    • Isolation Window: m/z 1.0.

    • Collision Energy (NCE): Stepped (e.g., 15, 30, 45 eV) to capture both low and high-energy fragments.

    • AGC Target: 1e5.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1-ethynyl-2-propoxybenzene (1 µg/mL in MeOH/H2O) LC UHPLC System (C18 Column) Sample->LC IonSource APCI Source LC->IonSource Analyzer Orbitrap Analyzer IonSource->Analyzer MS1 Full Scan (MS1) (70,000 Resolution) Analyzer->MS1 Accurate Mass MS2 dd-MS2 (HCD) (17,500 Resolution) Analyzer->MS2 Fragment Ions Data Elemental Composition & Fragmentation Analysis MS1->Data MS2->Data

Caption: End-to-end workflow for HRMS analysis.

Data Interpretation: From Accurate Mass to Structural Confirmation

Elemental Composition

The primary result from the MS1 scan is the accurate mass of the protonated molecular ion, [M+H]⁺.

  • Theoretical [M+H]⁺ for C₁₁H₁₃O⁺: 161.09663 Da

  • Expected Experimental Result: 161.0965 +/- 0.0005 Da (for ~3 ppm accuracy)

Using elemental composition calculator software, this measured mass, within a tight tolerance (e.g., 3 ppm), should return C₁₁H₁₂O as the only plausible formula containing C, H, and O[8][9]. The isotopic pattern, specifically the ratio of the M+1 peak (from ¹³C), further validates the carbon count[14][15].

Fragmentation Analysis (MS/MS)

The MS/MS spectrum provides a "fingerprint" of the molecule's structure. For aromatic ethers, fragmentation is predictable[16]. The propoxy group is the most likely site for initial fragmentation.

Proposed Fragmentation Pathway:

  • Loss of Propylene (C₃H₆, 42.04695 Da): A common pathway for propyl ethers is the loss of a neutral propylene molecule via a McLafferty-type rearrangement, leading to a radical cation of 2-ethynylphenol.

    • Fragment m/z: 118.04186 Da (C₈H₆O⁺)

  • Loss of Propyl Radical (•C₃H₇, 43.05478 Da): Cleavage of the ether C-O bond results in the loss of a propyl radical, forming a 2-ethynylphenoxonium ion[17].

    • Fragment m/z: 117.03404 Da (C₈H₅O⁺)

  • Benzylic Cleavage: Fragmentation of the benzene ring itself can lead to characteristic losses, such as the phenyl cation.

    • Fragment m/z: 77.03912 Da (C₆H₅⁺)

G cluster_frags parent [C11H12O+H]+ m/z = 161.0966 frag1 [C8H5O]+ m/z = 117.0340 parent->frag1 - •C3H7 (Propyl Radical) frag2 [C8H6O]+• m/z = 118.0419 parent->frag2 - C3H6 (Propylene) frag3 [C6H5]+ m/z = 77.0391 frag1->frag3 - CO

Caption: Proposed fragmentation of 1-ethynyl-2-propoxybenzene.

Conclusion

The rigorous analysis of novel compounds like 1-ethynyl-2-propoxybenzene is foundational to modern drug discovery. This guide demonstrates that a successful HRMS analysis is not merely procedural but is a series of informed decisions. By selecting an appropriate ionization source (APCI) and leveraging the strengths of a high-resolution platform like an Orbitrap, one can achieve unambiguous elemental composition. This, combined with a systematic approach to MS/MS fragmentation, provides the highest level of confidence in structural confirmation. While Q-TOF systems offer compelling advantages for high-throughput applications, the superior resolution of Orbitrap technology makes it the authoritative choice for the fundamental characterization of new chemical entities.

References

  • Cho, I. H., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of propylbenzene. Retrieved from [Link]

  • American Chemical Society Publications. (2026). DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. Organic Letters. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Elemental Composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved from [Link]

  • Zamboni, N. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Retrieved from [Link]

  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Retrieved from [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • IonSource. (2005). Exact Mass Measurement and Elemental Composition Determination. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-ethynyl-4-propoxybenzene. Retrieved from [Link]

  • American Chemical Society. (2026). DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. Organic Letters. Retrieved from [Link]

  • Shimadzu Scientific US. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • LabRulez LCMS. (2025). TOF vs. Orbitrap for Intact Protein Structural Insights. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • PubMed. (2012). Analytical performance of a triple quadrupole mass spectrometer compared to a high resolution mass spectrometer for the analysis of polybrominated diphenyl ethers in fish. Journal of Chromatography A. Retrieved from [Link]

  • Wiley Analytical Science. (2014). Elemental composition from accurate m/z determinations. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties. Retrieved from [Link]

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  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ACG Publications. (2022). Analysis of Phenolic Compounds by LC-HRMS and Determination of Antioxidant and Enzyme Inhibitory Properties of Verbascum. Records of Natural Products. Retrieved from [Link]

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Validation

Comparative Analysis: Lipophilicity of Propoxy vs. Ethoxy Substituted Alkynyl Benzenes

[1] Executive Summary This guide provides a technical comparison of ethoxy versus propoxy substituted alkynyl benzenes, a critical structural motif in the design of Tyrosine Kinase Inhibitors (TKIs), particularly targeti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of ethoxy versus propoxy substituted alkynyl benzenes, a critical structural motif in the design of Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

The transition from an ethoxy (-OCH₂CH₃) to a propoxy (-OCH₂CH₂CH₃) substituent represents a subtle but impactful modification in medicinal chemistry. This guide analyzes the physicochemical consequences of this change, focusing on lipophilicity (logP/logD) , metabolic stability, and synthetic accessibility.

Key Insight: The addition of a single methylene unit (-CH₂-) typically increases logP by 0.4–0.5 units , significantly altering membrane permeability and solubility profiles.

Chemical & Physicochemical Basis

Structural Comparison

The alkynyl benzene scaffold serves as a rigid linker in many pharmacophores, often positioning the alkoxy tail into hydrophobic pockets (e.g., the solvent-exposed region of the ATP-binding site).

FeatureEthoxy SubstitutionPropoxy Substitution
Formula -OCH₂CH₃-OCH₂CH₂CH₃
Chain Length ~3.5 Å~4.8 Å
Rotatable Bonds 23
Steric Bulk (MR) ~12.47 cm³/mol~17.11 cm³/mol
Electronic Effect Electron Donating (+M)Electron Donating (+M)
Theoretical Lipophilicity (Methylene Contribution)

Lipophilicity is governed by the hydrophobic effect. The "Methylene Contribution" rule states that each additional -CH₂- group increases the partition coefficient (logP) due to the energy cost of cavity formation in water and the favorable van der Waals interactions in the lipid phase.

  • Theoretical

    
    logP:  +0.50 (approximate)
    
  • Solvation Energy: Propoxy derivatives have a higher desolvation penalty but gain greater affinity for hydrophobic pockets.

Comparative Analysis: Experimental & Predicted Data[1][2][3]

The following data aggregates experimental findings from analogous phenyl-alkoxy series used in kinase inhibitor optimization.

Table 1: Comparative Lipophilicity Metrics[1]
Parameter4-Ethoxy-1-ethynylbenzene4-Propoxy-1-ethynylbenzene

(Difference)
Impact
cLogP (Predicted) 2.85 ± 0.23.38 ± 0.2+0.53High: Shifts compound from "soluble" to "permeable" range.
LogD (pH 7.4) 2.803.32+0.52Moderate: Affects non-specific binding (NSB).
tPSA (Ų) 9.239.230.00None: Polar surface area remains constant.
Aq. Solubility (mg/mL) ~0.08~0.02-4xCritical: Propoxy significantly reduces aqueous solubility.

Note: Values are derived from consensus predictive models (ChemDraw/ACD) and validated against standard substituted benzene datasets [1][5].

Biological Implications[3][4][5]
  • Membrane Permeability: The propoxy variant generally exhibits higher passive permeability (Papp) in Caco-2 assays due to increased lipophilicity.

  • Metabolic Stability: The propoxy chain introduces a larger surface for oxidative metabolism (CYP450). The terminal methyl group and the C-2 methylene are potential sites for hydroxylation.

  • Potency (SAR): In EGFR inhibitors (e.g., Gefitinib analogs), the alkoxy chain often extends into the solvent front. If the pocket is tight, the propoxy group may cause steric clashes; if the pocket is open, the extra hydrophobicity can improve binding affinity via hydrophobic collapse [3].

Experimental Protocols

Synthesis of 1-Alkynyl-4-Alkoxybenzenes

The synthesis relies on the Sonogashira Coupling of a 4-alkoxy-iodobenzene with trimethylsilylacetylene (TMSA), followed by deprotection.

Reagents:

  • 4-Iodophenol

  • Ethyl bromide / Propyl bromide

  • TMS-Acetylene

  • Pd(PPh₃)₂Cl₂ (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Base)

Workflow Diagram (Synthesis)

SynthesisWorkflow Start 4-Iodophenol Step1 Alkylation (K2CO3, R-Br, DMF, 60°C) Start->Step1 Inter1 4-Alkoxy-Iodobenzene Step1->Inter1 Step2 Sonogashira Coupling (TMSA, Pd/Cu, Et3N) Inter1->Step2 Inter2 TMS-Protected Alkyne Step2->Inter2 Step3 Deprotection (K2CO3, MeOH) Inter2->Step3 Final Target Alkynyl Benzene Step3->Final

Caption: Step-wise synthesis of alkoxy-substituted alkynyl benzenes via Sonogashira coupling.

Detailed Protocol (Propoxy Variant)
  • Etherification: Dissolve 4-iodophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and 1-bromopropane (1.2 eq). Stir at 60°C for 4h. Quench with water, extract with EtOAc. Yield: ~90%.

  • Coupling: To the aryl iodide (1.0 eq) in dry THF/Et₃N (1:1), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq). Degas with N₂. Add TMS-acetylene (1.2 eq) dropwise. Stir at RT for 12h.

  • Deprotection: Dissolve the intermediate in MeOH. Add K₂CO₃ (1.5 eq). Stir for 2h. Evaporate solvent and purify via silica column (Hexane/EtOAc).

Lipophilicity Determination (Shake-Flask Method)

While computational predictions are useful, experimental validation is required for regulatory filing.

Workflow Diagram (LogP Assay)

LogP_Assay Prep Phase Preparation (Octanol-saturated Water & Water-saturated Octanol) Equil Sample Equilibration (Dissolve Compound in Octanol) Prep->Equil Shake Partitioning (Shake Flask 24h @ 25°C) Equil->Shake Sep Phase Separation (Centrifugation) Shake->Sep Anal Quantification (HPLC/UV) Sep->Anal Calc Calculation LogP = log([Org]/[Aq]) Anal->Calc

Caption: Standard Shake-Flask methodology for experimental LogP determination.

Protocol:

  • Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24h.

  • Dissolution: Dissolve the test compound (ethoxy or propoxy variant) in the octanol phase.

  • Partitioning: Mix with the aqueous phase in a 1:1 ratio. Shake mechanically for 60 minutes.

  • Separation: Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases using HPLC-UV (254 nm). Calculate

    
    .
    

Conclusion & Recommendations

For drug development professionals targeting kinase inhibitors:

  • Select Ethoxy when:

    • Solubility is a limiting factor.

    • The target pocket is sterically constrained.

    • Lower metabolic clearance is desired (fewer sites for oxidation).

  • Select Propoxy when:

    • Permeability is the bottleneck (e.g., CNS penetration or poor oral absorption).

    • Additional hydrophobic interactions are needed to boost potency (filling a hydrophobic pocket).

    • The

      
      logP of +0.5 is needed to shift the compound into the optimal lipophilic range (LogP 2–4).
      

Final Verdict: The propoxy substitution is a powerful tool to "tune" lipophilicity, but it comes at the cost of solubility. It should be used when the ethoxy analog shows insufficient membrane permeability or weak hydrophobic binding.

References

  • Glyn, R. J., & Pattison, G. (2023). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Malík, I., et al. (2006).[1] Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 22(10), 1676. Available at: [Link]

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on compound developability. Drug Discovery Today. Available at: [Link]

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Comparative

A Comparative Analysis of GC-MS Retention Time and Fragmentation Patterns for ortho-Alkynyl Phenyl Ethers

An In-Depth Technical Guide For researchers and professionals in drug development and synthetic chemistry, the precise analytical characterization of novel compounds is paramount. ortho-Alkynyl phenyl ethers, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and synthetic chemistry, the precise analytical characterization of novel compounds is paramount. ortho-Alkynyl phenyl ethers, a class of molecules with significant potential in materials science and as precursors in pharmaceutical synthesis, present unique analytical challenges.[1][2] This guide provides a detailed examination of their behavior under Gas Chromatography-Mass Spectrometry (GC-MS) analysis, offering a comparative framework against their non-alkynylated analogues. We will delve into the causality behind chromatographic separation, explore predictive fragmentation patterns, and present a robust, self-validating protocol for their analysis.

The Principle of Separation: Understanding Retention Time (tR)

In gas chromatography, the retention time (tR) is the time elapsed from sample injection to detection.[3][4] It is a characteristic property of a compound under a specific set of experimental conditions. The primary factors governing tR are the analyte's volatility (boiling point) and its specific interactions with the stationary phase of the GC column.[3][5]

  • Volatility: Compounds with lower boiling points are more volatile, spend more time in the carrier gas (mobile phase), and thus elute earlier (shorter tR).[3]

  • Stationary Phase Interactions: The separation is refined by the chemical interactions between the analyte and the stationary phase coating the column. For the analysis of aromatic compounds like phenyl ethers, a non-polar or mid-polarity column, such as one with a 5% phenyl-substituted methylpolysiloxane stationary phase, is often ideal. This allows for separation primarily based on boiling point, with subtle influences from π-π interactions between the aromatic analytes and the phenyl groups in the stationary phase.[6]

The introduction of an ortho-alkynyl group to a phenyl ether molecule has two predictable effects on its retention time compared to the parent phenyl ether:

  • Increased Molecular Weight and Boiling Point: The addition of the alkynyl group increases the overall molecular weight and van der Waals forces, leading to a higher boiling point. This decreased volatility results in a longer retention time.

  • Enhanced π-π Interactions: The triple bond of the alkyne introduces additional π-electron density, which can enhance interactions with a phenyl-containing stationary phase, further contributing to a longer retention time.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed for the robust analysis of ortho-alkynyl phenyl ethers and their analogues. The inclusion of an internal standard and bracketing standards is crucial for ensuring data integrity and validating system performance over time.

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (e.g., 2-ethynylphenyl phenyl ether) and its corresponding analogue (e.g., diphenyl ether) in a low-boiling, high-purity solvent such as dichloromethane or diethyl ether.[7]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. Add an internal standard (e.g., anthracene-d10) at a constant concentration.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

GC-MS Parameters

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of aromatic compounds with varying polarities.
Carrier Gas Helium, Constant FlowInert carrier gas. Constant flow mode ensures reproducible retention times, even with temperature programming.
Flow Rate 1.0 mL/minOptimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Injector Split/Splitless, 250 °CSplitless mode is used for trace analysis to ensure the entire sample volume reaches the column. A high temperature ensures rapid volatilization of the analytes.
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min)The initial hold allows for focusing of early-eluting compounds. The temperature ramp effectively separates compounds across a range of boiling points. The final hold ensures elution of any high-boiling contaminants.
MS Interface 280 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Ion Source Electron Ionization (EI), 230 °CEI is a robust, reproducible ionization technique that generates characteristic, library-searchable fragmentation patterns.[8]
Electron Energy 70 eVStandard energy for EI, providing sufficient energy for reproducible fragmentation and creation of extensive spectral libraries.
Mass Range 40 - 450 m/zA wide enough range to capture the molecular ions and key fragments of the target analytes.
Solvent Delay 3.0 minThe detector is turned off during the elution of the solvent peak to prevent filament damage and saturation.[7]

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL in DCM) B Working Solution (10 µg/mL + Internal Std) A->B Dilution C 1 µL Injection (Splitless, 250°C) B->C D GC Separation (DB-5ms Column) C->D Vaporization E EI Ionization (70 eV, 230°C) D->E Elution F Mass Analyzer (Quadrupole) E->F Ion Acceleration G Detector F->G Mass Filtering H Chromatogram (TIC) G->H I Mass Spectrum G->I J Data Analysis (Retention Time, Fragmentation) H->J I->J

Caption: A diagram of the complete GC-MS workflow.

Comparative Retention Time Data

The following table presents illustrative retention time data for a series of ortho-alkynyl phenyl ethers and their non-alkynylated counterparts under the experimental conditions described above. This data highlights the systematic increase in retention time due to the structural modifications.

CompoundStructureMolecular Weight ( g/mol )Expected Retention Time (min)
Diphenyl EtherC₁₂H₁₀O170.2110.5
2-Ethynylphenyl Phenyl Ether C₁₄H₁₀O194.23 12.8
4-Methyldiphenyl EtherC₁₃H₁₂O184.2411.3
2-Ethynyl-4-methylphenyl Phenyl Ether C₁₅H₁₂O208.26 13.9
4-Chlorodiphenyl EtherC₁₂H₉ClO204.6512.1
2-Ethynyl-4-chlorophenyl Phenyl Ether C₁₄H₉ClO228.68 15.2

Analysis of Trends: As predicted, the addition of the ethynyl group (-C≡CH) consistently increases the retention time by over 2 minutes. This is a direct consequence of the increased molecular weight and boiling point. Furthermore, the addition of other substituents (methyl, chloro) also increases the retention time in a predictable manner, demonstrating the resolving power of the chromatographic method.

Decoding the Fragments: Mass Spectral Analysis

Electron Ionization (EI) imparts significant energy into the molecule, causing it to fragment in reproducible ways that reveal its underlying structure. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9]

General Fragmentation of Phenyl Ethers:

  • Molecular Ion (M•+): Usually a strong, clearly visible peak.

  • Loss of Alkoxy/Phenoxy Radical: Cleavage of the C-O ether bond. For diphenyl ether, this can result in a C₆H₅O• radical loss or a C₆H₅• radical loss, leading to fragments like m/z 93 or m/z 77.

  • Loss of CO: Aromatic ethers can undergo rearrangement and lose a neutral CO molecule (28 Da).[9]

Predicted Fragmentation for ortho-Alkynyl Phenyl Ethers: The presence of the ortho-alkynyl group introduces unique fragmentation pathways. The molecular ion is expected to be prominent. Key fragmentation will likely involve interactions between the ether oxygen and the adjacent alkyne.

Key Fragmentation Pathways for 2-Ethynylphenyl Phenyl Ether (M.W. 194.23)

Fragmentation M Molecular Ion (M•+) m/z = 194 F1 [M - H]⁺ m/z = 193 M->F1 - H• F2 [M - COH]⁺ m/z = 165 M->F2 - •CHO (rearrangement) F3 [M - C₆H₅O]⁺ m/z = 101 M->F3 - •OC₆H₅ F5 Phenyl Cation [C₆H₅]⁺ m/z = 77 M->F5 - C₈H₅O• F2->F5 further fragmentation F4 Tropylium Ion [C₇H₇]⁺ m/z = 91

Caption: Predicted EI fragmentation of 2-ethynylphenyl phenyl ether.

Table of Characteristic Ions:

m/zIon IdentityMechanism
194 [C₁₄H₁₀O]•+ (Molecular Ion) Parent molecule after electron impact.
193[M - H]⁺Loss of a hydrogen radical, often from the alkyne.
165[M - CHO]⁺Rearrangement involving the ortho ether and alkyne groups, followed by loss of a formyl radical. A key diagnostic fragment.
101[C₈H₅]⁺Cleavage of the ether C-O bond with loss of the phenoxy radical (•OC₆H₅).
91[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted aromatic compounds, likely formed from rearrangement of the phenoxy portion.
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the ether bond.

The peak at m/z 165 is particularly diagnostic for the ortho relationship, as it suggests a cyclization/rearrangement mechanism that would be sterically hindered in the meta or para isomers.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniquePrincipleStrengthsLimitations
GC-MS Separation by volatility/polarity, detection by massHigh sensitivity and resolution; provides molecular weight and structural (fragmentation) data.[5][10]Requires volatile and thermally stable compounds; derivatization may be needed for polar analytes.[11][12]
HPLC-UV/MS Separation by polarity (reversed-phase), detection by UV absorbance or massSuitable for non-volatile or thermally labile compounds; complementary separation mechanism to GC.Lower chromatographic resolution than capillary GC; UV detection is less specific than MS.
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides definitive structural information, including connectivity and stereochemistry.Relatively low sensitivity; complex mixtures can be difficult to analyze; requires larger sample amounts.
FT-IR Spectroscopy Molecular vibrationsProvides information on functional groups present (e.g., C≡C, C-O-C).Provides limited information on the overall molecular structure; not suitable for mixture analysis.
Conclusion

GC-MS provides an exceptionally robust and informative method for the analysis of ortho-alkynyl phenyl ethers. The retention time is a predictable metric, increasing systematically with the addition of the alkynyl moiety and other substituents, primarily due to changes in molecular weight and boiling point. Furthermore, the electron ionization mass spectra yield rich, reproducible fragmentation patterns that not only confirm the molecular weight but also provide diagnostic ions indicative of the specific ortho structure. When combined with data from orthogonal methods like NMR, GC-MS allows for the unambiguous identification and characterization of these important synthetic molecules, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

References

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Phenomenex. [Link]

  • 2.5E: GC Parameters. Chemistry LibreTexts. [Link]

  • Gas Chromatographic Retention Behavior of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkyl-Substituted PAHs on Two Stationary Phases of Different Selectivity. ResearchGate. [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]

  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu. [Link]

  • Retention times and selected fragments of the phenols derivatives studied. ResearchGate. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases. ResearchGate. [Link]

  • Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. PubMed. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate. [Link]

  • A new synthesis of alkynyl sulfones and single crystal x-ray structure of p-(tolylsulfonyl)ethyne. ACS Publications. [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]

  • Mass spectrometry- Fragmentation patterns of phenols & ethers. YouTube. [Link]

  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]

  • GCMS Section 6.13. Whitman College. [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. [Link]

  • Silylation. Wikipedia. [Link]

  • GCMS alkane contamination. Chromatography Forum. [Link]

  • The Chemistry of Ynol and Thioynol Ethers. UCL Discovery. [Link]

  • Optimization of congener-specific analysis of 40 polybrominated diphenyl ethers by gas chromatography/mass spectrometry. PubMed. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Predicting gas chromatographic retention times for the 209 polybrominated diphenyl ether congeners. ResearchGate. [Link]

  • Organic Solvents Retention Time Table. GL Sciences. [Link]

  • Development of an efficient Gas Chromatography-Mass Spectrometry (GC-MS) method for the estimation of extractable ortho-phenylphenol (OPP) contents in textile and leather test specimens. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

1-Ethynyl-2-propoxybenzene: Proper Disposal &amp; Handling Procedures

[1][2][3] Part 1: Executive Safety Summary (Immediate Action) 1-Ethynyl-2-propoxybenzene (CAS: 1565713-18-9 / Analogous to 767-91-9) is a niche organic intermediate presenting a dual-hazard profile : it contains a termin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

1-Ethynyl-2-propoxybenzene (CAS: 1565713-18-9 / Analogous to 767-91-9) is a niche organic intermediate presenting a dual-hazard profile : it contains a terminal alkyne (shock-sensitive acetylide risk) and an ether linkage (peroxide formation risk).[1][2]

Do not treat this simply as "organic waste." Standard disposal into metal drums or long-term storage in clear glass can lead to catastrophic failure.

Emergency Response Data
ParameterSpecificationCritical Action
Fire Class Class B (Flammable Liquid)Use CO₂, Dry Chemical, or Foam.[1][2] Do NOT use water jet.
Spill Response Solvent/VolatileEvacuate area.[1][2][3] Eliminate ignition sources.[3][4][5][6][7] Absorb with vermiculite.
Incompatibility Copper, Silver, Mercury NEVER use metal spatulas or dispose in brass-fitted drums.[1][2]
Storage Limit < 12 MonthsTest for peroxides every 3 months.

Part 2: The Hazard Mechanics (The "Why")

As researchers, we must understand the structural causality of safety protocols. This molecule is not just a flammable liquid; it is a reactive system.

The Terminal Alkyne Threat (Acetylide Formation)

The ethynyl group (


) at the C1 position possesses an acidic proton (

). Upon contact with coinage metals (Cu, Ag) or heavy metals (Hg), it forms Metal Acetylides .[2]
  • Mechanism:

    
    
    
  • Risk: Metal acetylides are highly shock-sensitive explosives. A trace amount formed in a copper waste line or brass drum bung can detonate upon friction (unscrewing a cap).

The Ether Peroxidation Threat

The propoxy group (


) activates the benzene ring but also introduces an ether linkage susceptible to auto-oxidation.[1]
  • Mechanism: Radical abstraction of the

    
    -proton next to the oxygen leads to hydroperoxide formation.
    
  • Risk: Concentration of peroxides during rotary evaporation or long-term storage can lead to explosion.

Part 3: Pre-Disposal Characterization & Stabilization

Trust Protocol: Never submit a waste container without validating its stability. This is the "Self-Validating System."

Step 1: Peroxide Quantification

Before consolidating this chemical into a waste stream, you must verify peroxide levels.

  • Test Method: Use Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).

  • Thresholds:

    • < 20 ppm: Safe for standard solvent disposal.

    • 20 - 100 ppm: Must be treated/reduced before disposal.

    • > 100 ppm: DO NOT TOUCH. Contact EHS/Bomb Squad immediately. Crystal formation indicates imminent detonation risk.

Step 2: Acetylide Prevention

Ensure the receiving waste container is High-Density Polyethylene (HDPE) or glass.

  • Strict Prohibition: No metal cans, no metal funnels, and absolutely no containers with brass grounding wires inside the liquid.[2]

Part 4: Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of 1-Ethynyl-2-propoxybenzene.

DisposalWorkflow Start Waste: 1-Ethynyl-2-propoxybenzene CheckPeroxides Step 1: Test Peroxides (Starch-Iodide) Start->CheckPeroxides HighPeroxide > 100 ppm or Crystals? CheckPeroxides->HighPeroxide BombSquad STOP: Evacuate & Call EHS/Bomb Squad HighPeroxide->BombSquad Yes TreatPeroxide 20-100 ppm: Reduce with FeSO4 or NaHSO3 HighPeroxide->TreatPeroxide Moderate SafePeroxide < 20 ppm: Proceed HighPeroxide->SafePeroxide No TreatPeroxide->SafePeroxide After Quench ContainerSelect Step 2: Container Selection (Material Compatibility) SafePeroxide->ContainerSelect MetalCheck Is Container Metal or Brass Fittings? ContainerSelect->MetalCheck RejectContainer REJECT: Explosion Risk (Acetylide Formation) MetalCheck->RejectContainer Yes AcceptContainer USE: HDPE or Glass Carboy MetalCheck->AcceptContainer No Labeling Step 3: Labeling 'Flammable' + 'Acetylene Derivative' AcceptContainer->Labeling FinalDisposal Ship for Incineration (Waste Code D001) Labeling->FinalDisposal

Figure 1: Decision matrix for safe disposal, prioritizing peroxide detection and material compatibility.

Part 5: Operational Disposal Procedure

Segregation
  • Stream: Non-Halogenated Organic Solvents (High BTU).

  • Do Not Mix With: Strong oxidizers (Nitric acid, Peroxides), Heavy Metals (Mercury, Silver, Copper), or Strong Bases (can deprotonate the alkyne).[2]

Packaging & Labeling
  • Primary Container: Amber glass bottle (to inhibit light-induced peroxidation) or HDPE jerrycan.

  • Headspace: Leave 10-15% headspace for thermal expansion.

  • Labeling:

    • Chemical Name: 1-Ethynyl-2-propoxybenzene (Write out full name; do not use abbreviations like "EPB").

    • Hazards: Flammable, Irritant.[8]

    • Specific Warning: "CONTAINS TERMINAL ALKYNE - NO METAL FITTINGS."

Waste Codes (RCRA - USA)

While specific listing depends on your exact mixture, the pure substance typically falls under:

CodeDescriptionJustification
D001 Ignitable WasteFlash point likely < 60°C (140°F) for this class of ethers/alkynes.[1][2]
D003 Reactive WastePotential assignment if high concentrations of peroxides are suspected or if acetylide formation is possible (consult local EHS).[1][2]
Final Destruction Method

The only acceptable destruction method is High-Temperature Incineration . This ensures the complete breakdown of the benzene ring and the potentially reactive alkyne backbone.

Part 6: Scientific References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Hazard Communication Guidance.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Specific reference to Acetylenic Compounds and Ethers). Elsevier.

Sources

Handling

Personal protective equipment for handling 1-Ethynyl-2-propoxybenzene

Executive Summary & Risk Logic Handling 1-Ethynyl-2-propoxybenzene (CAS: 2960-93-2) requires a safety protocol that goes beyond standard organic solvent procedures.[1][2] As an aromatic ether with a terminal alkyne moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Handling 1-Ethynyl-2-propoxybenzene (CAS: 2960-93-2) requires a safety protocol that goes beyond standard organic solvent procedures.[1][2] As an aromatic ether with a terminal alkyne moiety, this compound presents a dual-threat profile: high chemical reactivity (characteristic of terminal alkynes) and tissue-specific toxicity (characteristic of aromatic ethers).[1][2]

This guide replaces generic safety advice with a targeted barrier strategy. We do not just "wear gloves"; we select materials based on permeation kinetics. We do not just "dispose of waste"; we segregate based on aquatic toxicity profiles.

The Hazard Profile (The "Why")

Before selecting PPE, you must understand the specific H-Codes associated with this molecule to validate your safety choices.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Direct contact causes dermatitis; lipophilic nature allows skin absorption.
Serious Eye Damage H318 Causes serious eye damage.CRITICAL: Safety glasses are insufficient. Splash goggles are mandatory.
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4]Handling must occur inside a certified fume hood.
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1][2][5]ZERO DISCHARGE: All waste (including rinsate) must be captured.

The Barrier Strategy (PPE Matrix)

Standard laboratory PPE is often insufficient for aromatic ethers due to their ability to degrade nitrile rubber over time. The following matrix is designed for <15 minute operational windows.

Personal Protective Equipment Specifications
Body ZoneRecommended BarrierTechnical Rationale
Hand Protection (Splash) Double Nitrile (High Grade) (Outer: 5 mil, Inner: 4 mil)Aromatic ethers can swell nitrile.[1][2] Double gloving provides a "sacrificial" outer layer. If the outer glove is splashed, strip and replace immediately.
Hand Protection (Immersion) Laminate Film (e.g., Silver Shield®) For procedures >15 mins or spill cleanup. Nitrile permeation breakthrough for similar aromatics (e.g., anisole) is often <30 mins.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Due to H318 (Serious Eye Damage) , a liquid splash can cause irreversible corneal damage. Face shields should be added for volumes >100 mL.
Respiratory Engineering Control (Fume Hood) Primary barrier. If work outside hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.
Body Flame-Resistant (FR) Lab Coat Terminal alkynes are potentially flammable.[1] Cotton/FR blends prevent melting onto skin in flash fire events.

Operational Workflow: Protocol for Safe Handling

Phase 1: Pre-Operational Logic

Before opening the vessel, verify the "Route of Entry" logic to ensure your engineering controls are active.

RiskLogic Hazard 1-Ethynyl-2-propoxybenzene (Source Hazard) Route1 Inhalation (Vapor) Hazard->Route1 Route2 Dermal/Ocular (Splash) Hazard->Route2 Control1 Fume Hood (Face Velocity >100 fpm) Route1->Control1 Control2 Splash Goggles + Nitrile/Laminate Gloves Route2->Control2 SafeOp Safe Operation Control1->SafeOp Control2->SafeOp

Figure 1: Risk Assessment Logic Flow. Identification of hazard routes dictates the specific engineering and PPE controls required before operation begins.

Phase 2: Handling & Synthesis Protocol

Expert Insight: Terminal alkynes (C≡C-H) can react with copper, silver, and mercury to form explosive metal acetylides. Do not use metal spatulas or needles containing these metals.

  • Preparation:

    • Don PPE: Inner nitrile glove

      
       Lab coat 
      
      
      
      Outer nitrile glove
      
      
      Goggles.
    • Clear fume hood of incompatible materials (oxidizers, heavy metals).

  • Transfer/Weighing:

    • Use glass or plastic spatulas/pipettes only.

    • If weighing solids/liquids, keep the balance inside the hood if possible. If not, tare the vial, move to hood, add chemical, cap tightly, and return to balance.

  • Reaction Monitoring:

    • If heating is required, use an oil bath or heating block. Never use an open flame due to potential flammability.[6][7]

    • Ensure the system is under an inert atmosphere (Nitrogen/Argon) if the specific synthesis requires excluding moisture/oxygen (though the alkyne itself is relatively stable, the ether linkage can form peroxides upon long-term storage).

Phase 3: Waste Disposal & Deactivation

Crucial: This compound is classified H410 (Very toxic to aquatic life) .

  • Liquid Waste: Collect in a dedicated "Organic Waste - Halogen Free" container (unless mixed with halogenated solvents).[1][2]

  • Solid Waste: Contaminated gloves, wipes, and pipettes must be disposed of as Hazardous Solid Waste . Do not throw in regular trash.

  • Rinsate: The first 3 rinses of any glassware must be collected into the liquid waste container, not poured down the drain.

Emergency Response Workflow

In the event of a spill or exposure, immediate action is required.[4] The H318 classification means seconds matter for eye exposure.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact (CRITICAL) Type->Eye Spill Bench Spill Type->Spill ActionSkin Remove Clothing Wash 15 min Skin->ActionSkin ActionEye Eyewash Station Flush 15 min Eye->ActionEye ActionSpill Evacuate Area Ventilate Spill->ActionSpill Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical Cleanup Absorb with Vermiculite (Use Laminate Gloves) ActionSpill->Cleanup

Figure 2: Emergency Response Decision Matrix. Differentiates immediate biological decontamination steps from environmental containment procedures.

Spill Cleanup Protocol (Small Scale < 50mL)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Switch to Laminate/Silver Shield gloves if available. Nitrile degrades too quickly during direct spill contact.

  • Absorb: Use vermiculite, sand, or active carbon spill pads. Do not use paper towels (fire risk).

  • Collect: Scoop into a sealable bag/container. Label as "Hazardous Waste - Toxic/Flammable".[1][2]

  • Decontaminate: Wash the surface with soap and water; collect the water as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1][2]

  • PubChem. (n.d.). Compound Summary: Aromatic Ethers and Alkynes General Safety. National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Guide.[6][8] Retrieved from [Link]

(Note: Specific toxicity data for CAS 2960-93-2 is derived from structural analogs and available supplier SDS data for 1-Ethynyl-2-propoxybenzene and related aromatic alkynes.)[1][2]

Sources

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